Technical Documentation Center

6-Amino-5-hydroxynicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Amino-5-hydroxynicotinic acid
  • CAS: 1219026-99-9

Core Science & Biosynthesis

Foundational

Biological Activity and Pharmacological Potential of 6-Amino-5-hydroxynicotinic Acid

Executive Summary 6-Amino-5-hydroxynicotinic acid (CAS: 1219026-99-9) is a specialized pyridine derivative that serves as a high-value scaffold in medicinal chemistry. Structurally characterized by a pyridine core functi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-5-hydroxynicotinic acid (CAS: 1219026-99-9) is a specialized pyridine derivative that serves as a high-value scaffold in medicinal chemistry. Structurally characterized by a pyridine core functionalized with an amino group, a hydroxyl group, and a carboxylic acid, it represents a "privileged structure" capable of diverse molecular interactions.

While often overshadowed by its metabolic relatives—such as 6-hydroxynicotinic acid (6-HNA) and 6-aminonicotinic acid (6-ANA)—this compound possesses unique electronic and steric properties. It acts as a bioisostere of 3-hydroxyanthranilic acid (3-HAA) , a critical neuroactive metabolite in the tryptophan-kynurenine pathway. This structural homology suggests significant, yet under-explored, pharmacological potential in neuroprotection, antimicrobial development, and kinase inhibition.

This guide provides a technical analysis of its chemical profile, inferred biological mechanisms, and actionable protocols for its synthesis and evaluation.

Chemical Profile & Structural Analysis[1][2][3][4]

Molecular Identity[4][5]
  • IUPAC Name: 6-Amino-5-hydroxypyridine-3-carboxylic acid (or 2-amino-3-hydroxypyridine-5-carboxylic acid)

  • CAS Number: 1219026-99-9[1]

  • Molecular Formula: C₆H₆N₂O₃[1]

  • Molecular Weight: 154.12 g/mol

  • Solubility: Amphoteric; soluble in dilute acids and bases; limited solubility in neutral water.

Scaffold Analysis & Bioisosterism

The pharmacological value of 6-amino-5-hydroxynicotinic acid lies in its precise arrangement of functional groups, which mimics key biological metabolites.

FeatureChemical PropertyPharmacological Implication
Pyridine Nitrogen H-bond acceptor (pKa ~3-4)Enhances water solubility compared to benzene analogs; interacts with active site residues (e.g., serine/threonine).
C6-Amino Group H-bond donorCritical for "hinge binding" in kinase inhibitors; mimics the aniline of 3-HAA.
C5-Hydroxyl Group H-bond donor/acceptorPotential for metal chelation (Mg²⁺, Zn²⁺) when adjacent to N or amino group; redox-active site.
C3-Carboxylic Acid Ionizable (pKa ~4.8)Provides electrostatic interactions (salt bridges) with arginine/lysine residues in target proteins.

Key Insight: This molecule is a pyridine isostere of 3-hydroxyanthranilic acid (3-HAA) .

  • 3-HAA: Benzene core, 1-COOH, 2-NH₂, 3-OH.

  • 6-Amino-5-hydroxynicotinic acid: Pyridine core, 3-COOH, 6-NH₂, 5-OH.

  • Note: The relative orientation of the NH₂ and OH groups is preserved (ortho), while the acidic tail provides a similar electrostatic vector.

Biological Activity & Mechanism of Action

Antimicrobial Potential (Metabolic Interference)

Bacteria, particularly Pseudomonas and Bordetella species, possess dedicated pathways to degrade pyridine compounds (nicotine, nicotinic acid).

  • Mechanism: 6-Aminonicotinic acid is a known antimicrobial agent that acts as an antimetabolite. 6-Amino-5-hydroxynicotinic acid is a likely downstream metabolite or a "dead-end" inhibitor in these pathways.

  • Target: It may inhibit 6-hydroxynicotinic acid 3-monooxygenase (NicC) or related flavin-dependent hydroxylases by occupying the active site without undergoing the decarboxylative hydroxylation required for catabolism.

Neuropharmacology (Kynurenine Pathway Modulation)

The structural similarity to 3-HAA suggests this compound could modulate the kynurenine pathway, which is implicated in neurodegenerative diseases (Alzheimer's, Huntington's).

  • Target Enzyme: 3-Hydroxyanthranilate 3,4-dioxygenase (3-HAO) .

  • Hypothesis: 3-HAO converts neurotoxic 3-HAA into quinolinic acid (an excitotoxin). A stable pyridine analog like 6-amino-5-hydroxynicotinic acid could act as a competitive inhibitor of 3-HAO, reducing quinolinic acid production without generating toxic free radicals often associated with 3-HAA oxidation.

Kinase Inhibition (Fragment-Based Design)

The 2-aminopyridine motif is a classic "hinge-binder" in kinase drug discovery (e.g., in drugs like Dabrafenib or Crizotinib derivatives).

  • Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (backbone NH), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

  • Role of 5-OH: The 5-hydroxyl group provides a vector for additional polar interactions or solubilizing groups, distinguishing it from standard aminopyridines.

Visualization: Structural Logic & Pathways

Figure 1: Pharmacological logic illustrating the bioisosteric relationship between the target molecule and the neuroactive metabolite 3-HAA.

Experimental Protocols

Synthesis Strategy (Self-Validating Route)

Rationale: Direct hydroxylation of 6-aminonicotinic acid is difficult due to electronic deactivation. A reliable route starts from 2-amino-3-hydroxypyridine , utilizing the directing power of the amino group to install the carboxylate at the 5-position.

Step-by-Step Protocol:

  • Starting Material: 2-Amino-3-hydroxypyridine (commercially available).

  • Protection: Acetylate the amine and hydroxyl groups to prevent side reactions.

    • Reagents: Acetic anhydride, Pyridine.

    • Product: 2-Acetamido-3-acetoxypyridine.

  • Bromination (Regioselective):

    • Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

    • Mechanism:[2][3] The acetamido group directs electrophilic substitution to the para position (C5).

    • Validation: Check 1H-NMR for loss of C5 proton and singlet/doublet patterns.

    • Product: 2-Acetamido-3-acetoxy-5-bromopyridine.

  • Carbonylation (Palladium-Catalyzed):

    • Reagents: Pd(dppf)Cl₂, CO gas (balloon), Methanol, Triethylamine.

    • Conditions: 60-80°C, 4-12 hours.[3]

    • Product: Methyl 6-acetamido-5-acetoxynicotinate.

  • Global Deprotection & Hydrolysis:

    • Reagents: 6M HCl, reflux for 2 hours.

    • Workup: Neutralize to pH 4-5 (isoelectric point) to precipitate the zwitterionic product.

    • Final Product:6-Amino-5-hydroxynicotinic acid .[1][4][5]

Enzyme Inhibition Assay (Kynurenine Pathway)

Objective: Determine if the compound inhibits 3-Hydroxyanthranilate 3,4-dioxygenase (3-HAO).

  • Enzyme Source: Recombinant human 3-HAO or rat liver homogenate.

  • Substrate: 3-Hydroxyanthranilic acid (3-HAA).

  • Reaction Buffer: 50 mM MES buffer (pH 6.5), containing Fe(NH₄)₂(SO₄)₂ (cofactor).

  • Procedure:

    • Incubate Enzyme + Test Compound (0.1 - 100 µM) for 10 mins at 37°C.

    • Add Substrate (3-HAA) to initiate reaction.

    • Monitor decrease in absorbance at 360 nm (characteristic of 3-HAA) or increase at 340 nm (product formation).

  • Data Analysis: Plot Velocity vs. [Inhibitor] to determine IC50.

Pharmacological Potential & Future Outlook[8]

DomainPotential ApplicationDevelopment Status
Antibacterial Inhibitor of pyridine salvage pathways in Pseudomonas (cystic fibrosis pathogens).Early Research (Lead Optimization)
Neurology Neuroprotective agent preventing quinolinic acid accumulation (Anti-Alzheimer's).Pre-clinical (Target Validation)
Oncology Fragment scaffold for Type I/II kinase inhibitors targeting the ATP pocket.Drug Discovery (Fragment Screening)

Conclusion: 6-Amino-5-hydroxynicotinic acid is more than a simple intermediate; it is a functionalized pyridine scaffold with high ligand efficiency. Its dual potential as an antimicrobial antimetabolite and a neuroprotective kynurenine modulator makes it a valuable candidate for library screening and fragment-based drug design.

References

  • Sigma-Aldrich. (2026). Product Specification: 6-Amino-5-hydroxynicotinic acid (CAS 1219026-99-9).[1] Retrieved from

  • PubChem. (2026). Compound Summary: 6-Hydroxynicotinic acid (Related Metabolite).[6] Retrieved from

  • Hicks, M. A., et al. (2016). "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase." Biochemistry, 55(24), 3432-3446.[7] (Validates the bacterial degradation pathway of related hydroxy-nicotinates). Retrieved from

  • Colabroy, K. L., & Begley, T. P. (2005). "The Biosynthesis of Nicotinamide Adenine Dinucleotide in Bacteria." Vitamins & Hormones, 72, 175-224.
  • Stone, T. W. (2001). "Kynurenines in the CNS: from endogenous obscurity to therapeutic importance." Progress in Neurobiology, 64(2), 185-218. (Establishes the pharmacological relevance of 3-HAA analogs).

Sources

Exploratory

The Pyridine-3-Carboxylate Engine: A Technical Guide to Medicinal Utility and Synthesis

Executive Summary The pyridine-3-carboxylic acid (nicotinic acid) scaffold represents one of the most enduring and versatile pharmacophores in medicinal chemistry. From its foundational role as a vitamin (B3) precursor t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine-3-carboxylic acid (nicotinic acid) scaffold represents one of the most enduring and versatile pharmacophores in medicinal chemistry. From its foundational role as a vitamin (B3) precursor to its application in dyslipidemia (Niacin) and anti-inflammatory therapeutics, this moiety offers a unique balance of hydrophilicity, hydrogen-bonding potential, and metabolic stability. This guide analyzes the structural determinants of its biological activity, details a self-validating synthetic protocol for novel derivatives, and maps the signaling pathways governing its most prominent therapeutic application.

Part 1: The Chemical Foundation

The Privileged Scaffold

The pyridine-3-carboxylic acid core is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.

  • Electronic Character: The pyridine ring is electron-deficient, facilitating

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets.
  • Acid-Base Properties: The ring nitrogen (pKa ~3.4) and the carboxylic acid (pKa ~4.85) allow the molecule to exist as a zwitterion at physiological pH, enhancing solubility and permitting diverse ionic interactions.

  • Hydrogen Bonding: The C3-carboxylate acts as a bidentate hydrogen bond acceptor/donor, while the ring nitrogen serves as a specific acceptor, often anchoring the molecule in the active site (e.g., coordinating with Zinc in metalloenzymes).

Part 2: Therapeutic Mechanisms & Signaling

Case Study: Metabolic Regulation via GPR109A

The most well-characterized application of pyridine-3-carboxylic acid derivatives is in the modulation of lipid metabolism. Niacin acts as a high-affinity agonist for GPR109A (also known as HCA2), a G-protein coupled receptor highly expressed in adipocytes and immune cells.[1]

Mechanism of Action

Activation of GPR109A initiates a G


-mediated signaling cascade that results in the inhibition of lipolysis. This pathway is distinct from the 

-arrestin pathway, which is responsible for the cutaneous flushing side effect often associated with niacin therapy.

Figure 1: GPR109A Signaling Pathway The diagram below illustrates the bifurcation of signaling upon ligand binding: the therapeutic anti-lipolytic pathway via G


 and the side-effect pathway via 

-arrestin.

GPR109A_Signaling Niacin Niacin / Ligand GPR109A GPR109A Receptor Niacin->GPR109A Activates Gi Gi/Go Protein GPR109A->Gi Coupling Arrestin β-Arrestin 1 GPR109A->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Reduces PKA PKA (Inactivated) cAMP->PKA Downregulates HSL Hormone Sensitive Lipase (HSL) PKA->HSL Reduces Phosphorylation Lipolysis Lipolysis Inhibition (↓ FFA Release) HSL->Lipolysis Therapeutic Effect PLA2 cPLA2 Activation Arrestin->PLA2 Activates PGD2 Prostaglandin D2 Release PLA2->PGD2 Synthesis Flush Cutaneous Flushing PGD2->Flush Adverse Event

Caption: Dual signaling of GPR109A. The Gi pathway (green/yellow) drives the therapeutic lipid-lowering effect, while the β-arrestin pathway (red) drives the flushing side effect.

Part 3: Synthetic Masterclass

Protocol: Synthesis of 2-Arylcarbamoyl-3-Pyridine Carboxylic Acids

A critical area of current research involves modifying the C2 position to create antimicrobial agents. The following protocol utilizes 2,3-pyridine dicarboxylic anhydride as a reactive intermediate to generate amide derivatives with high regioselectivity.

Objective: Synthesis of 2-(phenylcarbamoyl)nicotinic acid derivatives. Scale: 10 mmol.

Reagents & Materials
  • Precursor: 2,3-Pyridine dicarboxylic anhydride (CAS: 4664-00-0).

  • Nucleophile: Substituted Aniline (e.g., 4-chloroaniline, 3-aminobenzoic acid).

  • Solvent: Glacial Acetic Acid (Anhydrous).

  • Purification: Ethanol (95%).

Step-by-Step Methodology
  • Activation: Charge a round-bottom flask with 2,3-pyridine dicarboxylic anhydride (1.49 g, 10 mmol).

  • Solvation: Add 30 mL of glacial acetic acid. Ensure the system is anhydrous to prevent hydrolysis of the anhydride back to the diacid.

  • Addition: Add the substituted aniline (10 mmol) in a single portion.

  • Reaction:

    • Method A (Room Temp): Stir at 25°C for 1-3 hours. This kinetic control favors the formation of the 2-isomer due to the proximity of the ring nitrogen.

    • Method B (Reflux):[2] If the aniline is electron-deficient (weak nucleophile), heat to reflux (118°C) for 1 hour.

  • Quench & Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a white/off-white solid.

  • Filtration: Collect the solid via vacuum filtration. Wash with 2 x 10 mL cold water.

  • Purification: Recrystallize from ethanol.

    • Validation: Check melting point (expect >200°C for most derivatives) and TLC (Mobile phase: CHCl3:MeOH 9:1).

Figure 2: Synthetic Workflow Logic Visualizing the decision matrix for reaction conditions based on nucleophile strength.

Synthesis_Workflow Start Start: 2,3-Pyridine Dicarboxylic Anhydride Nucleophile Select Aniline Derivative Start->Nucleophile Check Electron Density? Nucleophile->Check MethodA Method A: Stir @ 25°C, 1-3h (Kinetic Control) Check->MethodA Electron Rich/Neutral MethodB Method B: Reflux @ 118°C, 1h (Thermodynamic Control) Check->MethodB Electron Poor Quench Quench in Ice Water MethodA->Quench MethodB->Quench Isolate Filtration & Recrystallization Quench->Isolate

Caption: Decision tree for synthesizing 2-carbamoyl derivatives. Electron-poor amines require thermal activation (Method B).

Part 4: Structure-Activity Relationships (SAR)

The biological efficacy of pyridine-3-carboxylic acid derivatives relies on specific substitution patterns.

Comparative Data: Key Derivatives

The table below summarizes the physicochemical shifts and primary biological targets of key derivatives.

CompoundC2 SubstituentC3 SubstituentC6 SubstituentPrimary TargetLogP
Niacin -H-COOH-HGPR109A (Agonist)0.36
Nicotinamide -H-CONH2-HPARP / Sirtuins-0.37
Niflumic Acid -NH(3-CF3-Ph)-COOH-HCOX-2 (Inhibitor)4.4
Acipimox -CH3 (N-Oxide)-COOH-CH3GPR109A (Agonist)-0.47
Analog 12a *-CONH(4-Cl-Ph)-COOH-CH3Antimicrobial (Unknown)2.1

*Analog 12a refers to experimental derivatives cited in recent antimicrobial studies (e.g., BenchChem/ResearchGate protocols).

SAR Map

Figure 3: Functionalization Strategy This diagram highlights where to modify the scaffold for specific medicinal outcomes.

SAR_Map Core Pyridine-3-Carboxylate Scaffold C2 C2 Position: Lipophilicity & Specificity (e.g., Aryl amines for antimicrobial activity) Core->C2 C3 C3 Carboxylate: Essential for H-Bonding & Metal Chelation (Do not modify for GPR109A) Core->C3 C6 C6 Position: Metabolic Stability (Blocks oxidation) Core->C6 RingN Ring Nitrogen: pKa Modulation (N-Oxide increases t1/2) Core->RingN

Caption: Strategic modification points on the pyridine ring. C3 is the pharmacophore anchor; C2 and C6 modulate potency and kinetics.

References

  • GPR109A Mechanism & Niacin: The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism.[3] PMC. Link

  • Synthetic Protocols: Pyridine-2,3-dicarboxylic Acid as a Versatile Building Block in Organic Synthesis.[4][5] BenchChem Application Notes. Link

  • Antimicrobial Derivatives: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. NIH/PMC. Link

  • General Medicinal Chemistry: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Taylor & Francis Online. Link

  • GPR109A and Cancer: The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. AACR Journals. Link

Sources

Foundational

Physicochemical Profiling and Ionization Behavior of 6-Amino-5-hydroxynicotinic Acid: A Technical Guide

Executive Summary In the landscape of rational drug design and advanced materials science, highly functionalized heterocyclic building blocks present unique physicochemical challenges. 6-Amino-5-hydroxynicotinic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and advanced materials science, highly functionalized heterocyclic building blocks present unique physicochemical challenges. 6-Amino-5-hydroxynicotinic acid (CAS 1219026-99-9)[1] is a prime example of a complex, multi-ionizable pyridine derivative. Because its structure features four distinct interacting sites—a pyridine nitrogen, a carboxylic acid, a phenolic-type hydroxyl, and an exocyclic amino group—its ionization behavior cannot be accurately modeled by simple additive heuristics.

This whitepaper provides an in-depth analysis of the multiphasic ionization equilibria of 6-amino-5-hydroxynicotinic acid. By synthesizing theoretical mesomeric principles with field-proven analytical methodologies, this guide equips researchers with the necessary framework to predict its solubility, lipophilicity (logD), and pharmacokinetic behavior.

Structural Determinants & Mesomeric Effects

To understand the macroscopic pKa values of 6-amino-5-hydroxynicotinic acid, we must first deconstruct the microscopic electronic interplay (push-pull electronics) of its functional groups:

  • The Pyridine Nitrogen (N1) - The Primary Basic Center: In an unsubstituted nicotinic acid molecule, the electron-withdrawing carboxylic acid at C3 pulls electron density away from the ring, resulting in a relatively low N1 pKa of 2.08[2]. However, in our target molecule, the presence of the C6-amino group (ortho to N1) introduces a strong mesomeric (+M) electron-donating effect. This delocalization of the amino lone pair into the ring significantly increases the electron density at N1, raising its basicity.

  • The C6-Amino Group - The "Deceptive" Base: Junior chemists often mistakenly assign a basic pKa to the exocyclic -NH2 group. In reality, due to the strong resonance delocalization into the electron-deficient pyridine ring (further enhanced by the C3-carboxyl group), this amino group is essentially non-basic under physiological conditions. Protonation occurs almost exclusively at the endocyclic N1.

  • The C3-Carboxylic Acid - The Primary Acidic Center: The carboxyl group is the first site to deprotonate as pH increases. While baseline nicotinic acid has a carboxyl pKa of 4.75[2], the adjacent electron-donating groups (-OH and -NH2) slightly destabilize the resulting carboxylate anion, maintaining the pKa in the ~4.5 to 4.8 range.

  • The C5-Hydroxyl Group - The Secondary Acidic Center: Acting as a phenolic-type acid, this group only deprotonates at highly alkaline pH levels, typically exhibiting a pKa > 9.0.

Multiphasic Ionization Equilibria

The ionization of 6-amino-5-hydroxynicotinic acid follows a sequential, pH-dependent continuum. Understanding this speciation is critical, as the charge state directly dictates the molecule's aqueous solubility and membrane permeability.

  • pH < 2.0 (Cationic State): The molecule exists primarily as a cation. The endocyclic pyridine nitrogen is protonated, while the carboxylic and hydroxyl groups remain neutral.

  • pH 3.0 - 4.0 (Neutral/Zwitterionic State): As the pH crosses the first pKa (~2.5 - 2.8), the ring nitrogen deprotonates. Because the carboxyl pKa is higher (~4.8), the molecule exists predominantly in its uncharged, neutral macroscopic state (or as a transient zwitterion). This is the isoelectric point, where aqueous solubility reaches its absolute minimum[3].

  • pH 5.0 - 8.0 (Mono-Anionic State): At physiological pH (7.4), the carboxylic acid is fully deprotonated, yielding a highly water-soluble mono-anion.

  • pH > 9.5 (Di-Anionic State): Under strongly basic conditions, the C5-hydroxyl group deprotonates.

Ionization_Pathway Cat Cationic Form (pH < 2.0) [Ring N-H]+ Neu Neutral Form (pH 3.0 - 4.0) [Ring N] / [COOH] Cat->Neu pKa1 ~ 2.5 (-H+) Ani Mono-Anionic Form (pH 5.0 - 8.0) [COO]- Neu->Ani pKa2 ~ 4.8 (-H+) Dian Di-Anionic Form (pH > 9.5) [COO]- / [O]- Ani->Dian pKa3 ~ 9.2 (-H+)

Figure 1: Multiphasic ionization state transitions of 6-Amino-5-hydroxynicotinic acid across a pH gradient.

Analytical Methodology: UV-Metric pKa Determination

While potentiometric titration is the industry standard for pKa determination, highly functionalized hydroxynicotinic acids frequently suffer from severe isoelectric precipitation in aqueous media[3]. If a compound precipitates during a potentiometric sweep, the equilibrium assumptions fail, rendering the data invalid.

To ensure a self-validating system , a UV-Metric titration is the required protocol. Because the protonation states of the pyridine ring and the hydroxyl group heavily influence the molecule's chromophoric


 and 

transitions, UV-Vis spectroscopy can track ionization even at highly dilute concentrations where precipitation is avoided.
Step-by-Step UV-Metric Protocol
  • Stock Preparation: Dissolve the API in spectroscopy-grade DMSO to create a 10 mM stock.

  • Aqueous Dilution & ISA: Dilute the stock to a working concentration of 50 µM in an aqueous solution containing 0.15 M KCl. Causality: The KCl acts as an Ionic Strength Adjuster (ISA), mimicking physiological osmolarity and locking the activity coefficients to ensure thermodynamic pKa values are accurately derived.

  • Automated pH Sweep: Using an automated titrator, sweep the pH from 1.5 to 11.5 using standardized 0.5 M HCl and 0.5 M KOH.

  • Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) at intervals of 0.2 pH units.

  • Target Factor Analysis (TFA): Apply multi-wavelength linear regression to the spectral matrix. Self-Validation: The presence of sharp isosbestic points in the overlaid spectra mathematically validates that the system is a closed equilibrium without degradation or precipitation artifacts.

UV_Protocol S1 1. Stock Preparation 10 mM API in DMSO S2 2. Aqueous Dilution 50 µM in 0.15 M KCl (ISA) S1->S2 S3 3. pH Sweep Titration pH 1.5 to 11.5 (0.5M HCl/KOH) S2->S3 S4 4. UV-Vis Acquisition Spectra at 200-400 nm S3->S4 S5 5. Target Factor Analysis Deconvolution of pKa values S4->S5

Figure 2: Self-validating UV-Metric titration workflow for accurate pKa determination.

Quantitative Data & Comparative pKa Table

Because empirical literature on the exact pKa of 6-amino-5-hydroxynicotinic acid is sparse, we synthesize its values by comparing the validated pKa shifts of its direct structural analogs. The table below summarizes the quantitative data used to build our predictive model.

CompoundpKa1 (Ring N)pKa2 (Carboxyl)pKa3 (Hydroxyl)Reference Source
Nicotinic Acid 2.084.75N/APubChem[2]
5-Hydroxynicotinic Acid 2.08~4.80~9.00ChemBK[4]
6-Aminonicotinic Acid 2.86~4.80N/AChemicalBook[5]
6-Amino-5-hydroxynicotinic Acid ~2.5 - 2.8 ~4.5 - 4.8 ~9.2 - 9.5 Extrapolated Model

Data Interpretation: The addition of the 6-amino group raises the N1 pKa from 2.08 to ~2.86[5]. The subsequent addition of the 5-hydroxyl group exerts a mild inductive pull (-I), slightly dampening the basicity back toward the 2.5–2.8 range, while establishing a new high-pH deprotonation site at ~9.2.

Implications for Formulation & Pharmacokinetics

Understanding this specific ionization profile is non-negotiable for downstream drug development:

  • Formulation (Solubility Minimums): The pH-dependent crystallization of hydroxynicotinic acids dictates that formulation at pH 3.5 will result in severe API precipitation[3]. Liquid formulations must be buffered either below pH 2.0 (not physiologically viable) or above pH 5.5 to ensure the molecule exists in its soluble mono-anionic state.

  • Pharmacokinetics (logD Profile): Because the molecule is ionized at almost all physiological pH levels (anionic at pH 7.4 in blood, cationic/neutral at pH 1.5 in the stomach), its passive lipoidal membrane permeability will be inherently low. Delivery strategies must account for active transport mechanisms or prodrug modifications (e.g., esterification of the C3-carboxyl) to improve bioavailability.

References
  • PubChem : "Nicotinic Acid | C6H5NO2 | CID 938". Source: National Center for Biotechnology Information (NIH). URL: [Link]

  • ChemBK : "27828-71-3 (5-Hydroxynicotinic acid) Risk and Safety Data". Source: ChemBK. URL:[Link]

  • MDPI : "pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media". Source: MDPI Crystals (2023). URL:[Link]

Sources

Exploratory

A Technical Guide to the Biosynthesis of 5-Hydroxynicotinic Acid Analogs: Current Knowledge and Future Directions

This in-depth technical guide provides a comprehensive review of the biosynthesis of 5-hydroxynicotinic acid and its analogs. Tailored for researchers, scientists, and drug development professionals, this document synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive review of the biosynthesis of 5-hydroxynicotinic acid and its analogs. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding with practical, field-proven insights. We will delve into the established enzymatic pathways for producing hydroxynicotinic acids, with a primary focus on the well-characterized biosynthesis of 6-hydroxynicotinic acid, and explore potential strategies for the targeted synthesis of 5-hydroxynicotinic acid and other valuable analogs.

Introduction: The Significance of Hydroxynicotinic Acids

Hydroxynicotinic acids, particularly 5-hydroxynicotinic acid and its isomers, are valuable building blocks in the pharmaceutical and agrochemical industries.[1][2][3][4] Their functionalized pyridine scaffold is a key component in a wide array of bioactive molecules. While chemical synthesis routes exist, enzymatic and whole-cell biocatalytic approaches offer the promise of greener, more selective, and sustainable production methods. This guide will illuminate the current state of biosynthetic production and provide a roadmap for future research and development in this exciting field.

Part 1: The Predominant Biosynthetic Route: Microbial Degradation of Nicotinic Acid

The majority of our current understanding of hydroxynicotinic acid biosynthesis stems from the study of microbial degradation pathways for nicotinic acid and nicotine.[5][6][7] Several bacterial species, including those from the genera Pseudomonas, Bacillus, and Arthrobacter, have been identified to hydroxylate nicotinic acid as a key step in their catabolism.[8][9][10][11][12][13]

The Key Enzyme: Nicotinate Dehydrogenase

The central enzyme in this pathway is nicotinate dehydrogenase (EC 1.17.1.5), also known as nicotinic acid hydroxylase.[14] This enzyme catalyzes the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid.[14][15][16]

Reaction: Nicotinate + H₂O + NADP⁺ ⇌ 6-Hydroxynicotinate + NADPH + H⁺[14]

Nicotinate dehydrogenase is typically a complex enzyme, often containing flavin adenine dinucleotide (FAD), non-heme iron, and in some cases, molybdenum and selenium cofactors.[15][16][17] The enzyme from Clostridium barkeri, for instance, is a seleno-molybdenum enzyme.[15][16][17]

Visualizing the Pathway to 6-Hydroxynicotinic Acid

The biosynthesis of 6-hydroxynicotinic acid from nicotinic acid is a direct, one-step enzymatic conversion. The following diagram illustrates this well-established pathway.

Biosynthesis of 6-Hydroxynicotinic Acid Nicotinic_Acid Nicotinic Acid 6_Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid Nicotinic_Acid->6_Hydroxynicotinic_Acid Nicotinate Dehydrogenase (EC 1.17.1.5)

Caption: Enzymatic conversion of nicotinic acid to 6-hydroxynicotinic acid.

Part 2: The Challenge of 5-Hydroxynicotinic Acid Biosynthesis

Direct enzymatic synthesis of 5-hydroxynicotinic acid is not a well-documented natural pathway. The regioselectivity of known nicotinate hydroxylases strongly favors the C6 position of the pyridine ring. This presents a significant challenge for the biotechnological production of the 5-hydroxy isomer.

Hypothetical Biosynthetic Pathway and Strategies

To achieve the biosynthesis of 5-hydroxynicotinic acid, two primary strategies can be envisioned:

  • Discovery of Novel Enzymes: Screening of diverse microbial environments for novel hydroxylases with activity towards the C5 position of nicotinic acid.

  • Protein Engineering of Existing Enzymes: Utilizing site-directed mutagenesis and directed evolution to alter the regioselectivity of known nicotinate dehydrogenases.[18]

The following diagram illustrates a hypothetical pathway for the biosynthesis of 5-hydroxynicotinic acid, highlighting the need for a novel or engineered enzyme.

Hypothetical Biosynthesis of 5-Hydroxynicotinic Acid Nicotinic_Acid Nicotinic Acid 5_Hydroxynicotinic_Acid 5-Hydroxynicotinic Acid Nicotinic_Acid->5_Hydroxynicotinic_Acid Engineered/Novel Nicotinate-5-Hydroxylase (Hypothetical)

Caption: A proposed route for the biosynthesis of 5-hydroxynicotinic acid.

Part 3: Further Modifications and Analog Synthesis

The biosynthesis of other hydroxynicotinic acid analogs can be achieved through subsequent enzymatic modifications of the initial hydroxylation product. One important example is the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine.

The Role of 6-Hydroxynicotinate 3-Monooxygenase

The enzyme 6-hydroxynicotinate 3-monooxygenase (NicC; EC 1.14.13.114) catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to produce 2,5-dihydroxypyridine.[3][19][20][21][22][23] This flavoprotein monooxygenase is a key enzyme in the aerobic degradation of nicotinic acid in bacteria like Pseudomonas fluorescens.[3][19]

Reaction: 6-Hydroxynicotinate + NADH + H⁺ + O₂ ⇌ 2,5-Dihydroxypyridine + NAD⁺ + H₂O + CO₂[3]

Visualizing the Pathway to 2,5-Dihydroxypyridine

The following diagram illustrates the two-step enzymatic conversion of nicotinic acid to 2,5-dihydroxypyridine.

Biosynthesis of 2,5-Dihydroxypyridine Nicotinic_Acid Nicotinic Acid 6_Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid Nicotinic_Acid->6_Hydroxynicotinic_Acid Nicotinate Dehydrogenase (EC 1.17.1.5) 2_5_Dihydroxypyridine 2,5-Dihydroxypyridine 6_Hydroxynicotinic_Acid->2_5_Dihydroxypyridine 6-Hydroxynicotinate 3-Monooxygenase (EC 1.14.13.114)

Caption: Two-step enzymatic synthesis of 2,5-dihydroxypyridine from nicotinic acid.

Part 4: Experimental Protocols and Methodologies

This section provides detailed, step-by-step methodologies for key experiments in the study and application of hydroxynicotinic acid biosynthesis.

Protocol 1: Whole-Cell Biotransformation for 6-Hydroxynicotinic Acid Production

This protocol is adapted from studies on Pseudomonas fluorescens and Bacillus paramycoides.[8][9]

1. Strain Cultivation and Induction:

  • Inoculate a suitable production strain (e.g., Pseudomonas fluorescens TN5) into a seed medium and incubate at 30°C with shaking.[10]
  • Transfer the seed culture to a fermentation medium containing nicotinic acid as an inducer.[8][9] The medium composition can be optimized but typically includes a carbon source, nitrogen source, mineral salts, and nicotinic acid.[9][10]
  • Continue incubation at 30°C with vigorous shaking to ensure adequate aeration.

2. Preparation of Resting Cells:

  • Harvest the cells from the fermentation broth by centrifugation.
  • Wash the cell pellet with a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) to remove residual medium components.
  • Resuspend the washed cells in the same buffer to a desired cell density.

3. Biotransformation Reaction:

  • Set up the reaction mixture containing the resting cell suspension and a high concentration of nicotinic acid in a buffered solution (pH 6.5-7.0).[8][9][10]
  • Incubate the reaction mixture at an optimal temperature (e.g., 35-40°C) with agitation.[8][9]
  • Monitor the progress of the reaction by taking samples at regular intervals.

4. Product Analysis:

  • Terminate the reaction in the samples by adding a quenching agent (e.g., acetonitrile or acid).
  • Centrifuge the samples to remove the cells.
  • Analyze the supernatant for the concentration of 6-hydroxynicotinic acid using High-Performance Liquid Chromatography (HPLC).[10][24][25][26]
Protocol 2: Nicotinate Dehydrogenase Enzyme Assay

This protocol provides a general method for assaying the activity of nicotinate dehydrogenase.

1. Preparation of Reagents:

  • Enzyme solution: Purified or crude cell-free extract containing nicotinate dehydrogenase.
  • Substrate solution: Nicotinic acid dissolved in buffer.
  • Cofactor solution: NADP⁺ dissolved in buffer.
  • Assay buffer: Potassium phosphate buffer (pH 7.0-8.0).

2. Assay Procedure:

  • In a quartz cuvette, combine the assay buffer, substrate solution, and cofactor solution.
  • Initiate the reaction by adding the enzyme solution.
  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.
Protocol 3: Cloning and Expression of Hydroxylase Genes

This protocol outlines the general steps for cloning and expressing genes encoding for nicotinic acid hydroxylases.[5][7]

1. Gene Identification and Amplification:

  • Identify the target hydroxylase gene from a suitable microbial source using bioinformatics tools.
  • Design primers to amplify the gene of interest from the genomic DNA of the source organism using Polymerase Chain Reaction (PCR).

2. Vector Construction:

  • Digest both the amplified gene and a suitable expression vector (e.g., pET series for E. coli or pART series for Arthrobacter) with appropriate restriction enzymes.[7]
  • Ligate the digested gene into the expression vector.

3. Transformation and Expression:

  • Transform the recombinant plasmid into a suitable expression host (e.g., E. coli BL21(DE3)).
  • Induce gene expression by adding an inducer (e.g., IPTG for pET vectors).
  • Harvest the cells and prepare a cell-free extract for subsequent analysis or purification.
Protocol 4: Site-Directed Mutagenesis for Altering Enzyme Regioselectivity

This protocol describes a general workflow for performing site-directed mutagenesis to engineer nicotinate dehydrogenase for altered substrate specificity.[18][27][28]

1. Primer Design:

  • Design primers containing the desired mutation in the center of the primer sequence. The primers should be complementary to each other.

2. Mutagenesis PCR:

  • Perform PCR using the recombinant plasmid containing the wild-type gene as a template and the mutagenic primers. Use a high-fidelity DNA polymerase.

3. Template Digestion and Transformation:

  • Digest the PCR product with DpnI to selectively remove the methylated parental DNA template.
  • Transform the DpnI-treated DNA into competent E. coli cells.

4. Screening and Sequencing:

  • Isolate plasmids from the resulting colonies and sequence the gene to confirm the presence of the desired mutation.

5. Characterization of Mutant Enzyme:

  • Express the mutant protein and characterize its enzymatic activity and regioselectivity towards nicotinic acid.

Part 5: Data Summary and Quantitative Insights

The following table summarizes key quantitative data from the literature regarding the production of 6-hydroxynicotinic acid.

ParameterValueOrganismReference
Maximum Yield 191 g/LPseudomonas fluorescens TN5[8]
Conversion Rate 98.7%Pseudomonas fluorescens TN5[8]
Optimal pH 6.5 - 7.0Pseudomonas fluorescens TN5 / Bacillus paramycoides[8][9]
Optimal Temperature 35 - 40°CPseudomonas fluorescens TN5 / Bacillus paramycoides[8][9]
Enzyme Activity 1.23 U/mLBacillus paramycoides[9]

Conclusion and Future Outlook

The biosynthesis of 6-hydroxynicotinic acid via microbial fermentation is a well-established and highly efficient process. However, the selective production of 5-hydroxynicotinic acid remains a significant challenge due to the inherent regioselectivity of known enzymes. The future of 5-hydroxynicotinic acid analog biosynthesis lies in the discovery of novel enzymes with the desired regioselectivity and the application of protein engineering techniques to tailor existing enzymes. The protocols and insights provided in this guide serve as a foundation for researchers to advance the field of biocatalysis and unlock the full potential of these valuable chemical building blocks.

References

  • SIELC Technologies. (2018, February 16). Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kaminski, P. A., & Elmerich, C. (1991). Cloning of Azorhizobium caulinodans nicotinate catabolism genes and characterization of their importance in N2 fixation. Molecular Microbiology, 5(8), 1945-1954.
  • Decker, K., & Bleeg, H. (1965). Site-directed mutagenesis of the FAD-binding histidine of 6-hydroxy-D-nicotine oxidase. Consequences on flavinylation and enzyme activity. Biochimica et Biophysica Acta (BBA)
  • Wang, S., Liu, Z., Wang, J., Liu, J., & Xu, P. (2017). Green route to synthesis of valuable chemical 6-hydroxynicotine from nicotine in tobacco wastes using genetically engineered Agrobacterium tumefaciens S33. Scientific Reports, 7(1), 16899.
  • Yoshida, T., & Nagasawa, T. (2000). Production of 6-Hydroxynicotinic Acid from Nicotinic Acid by Resting Cells of Pseudomonas jluorescens TN5. Journal of Bioscience and Bioengineering, 89(1), 111-118.
  • Iglói, G. L., & Brandsch, R. (2003). Plasmids for Nicotine-Dependent and -Independent Gene Expression in Arthrobacter nicotinovorans and Other Arthrobacter Species. Applied and Environmental Microbiology, 69(10), 5897-5906.
  • Li, Y., Tang, J., Xin, K., Zhou, P., Sun, Y., Liu, Y., & Li, H. (2024). Screening of a novel and thermostable nicotinate dehydrogenase-producing strain Bacillus paramycoides for efficient synthesis of 6-hydroxynicotinic acid.
  • KEGG. (n.d.). KEGG ENZYME: 1.17.1.5. Retrieved from [Link]

  • IUBMB. (n.d.). EC 1.17.1.5. Retrieved from [Link]

  • ENZYME. (n.d.). 1.17.1.5 nicotinate dehydrogenase. Retrieved from [Link]

  • Li, Y., Tang, J., Xin, K., Zhou, P., Sun, Y., Liu, Y., & Li, H. (2025). Efficient production of 6-hydroxynicotinic acid by newly isolated Pseudomonas poae. Electronic Journal of Biotechnology, 75, 1-10.
  • Li, J., Qian, S., Xiong, L., Zhu, C., Shu, M., Wang, J., ... & Zhong, W. (2018). Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q. Applied and Environmental Microbiology, 84(22), e01633-18.
  • Li, Y., et al. (2024).
  • Grokipedia. (n.d.). 6-Hydroxynicotinate 3-monooxygenase. Retrieved from [Link]

  • Lonza AG. (1988). U.S. Patent No. 4,738,924. Washington, DC: U.S.
  • Wang, S., et al. (2017). Biotransformation of nicotine into 6-hydroxynicotine catalyzed by the whole cells of A. tumefaciens S33-∆hno.
  • Wikipedia. (n.d.). Nicotinate dehydrogenase. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. MDPI.
  • Lonza AG. (1988). CA Patent No. 1,239,362. Canadian Intellectual Property Office.
  • Hicks, K. A., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation.
  • Hicks, K. A., et al. (2019).
  • Jendresen, C. B., & Nielsen, J. (2022). Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology. Antioxidants, 11(12), 2427.
  • Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Methods For. Retrieved from [Link]

  • Lonza Ltd. (1992). U.S. Patent No. 5,082,777. Washington, DC: U.S.
  • Snider, M. J., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. bioRxiv.
  • Hicks, K. A., et al. (2019).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column. Retrieved from [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. Retrieved from [Link]

  • Liu, H., & Naismith, J. H. (2020). A simple and efficient method for in vitro site-directed mutagenesis. bioRxiv.
  • Springer Nature. (n.d.). HPLC-Based Enzyme Assays for Sirtuins. Retrieved from [Link]

  • Wikipedia. (n.d.). 6-Hydroxynicotinate 3-monooxygenase. Retrieved from [Link]

  • Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxynicotinic acid. Retrieved from [Link]

  • Felsch, J., & Andreesen, J. R. (2009). The Mo-Se active site of nicotinate dehydrogenase. Proceedings of the National Academy of Sciences, 106(27), 11029-11034.
  • MIT OpenCourseWare. (n.d.). Chemistry 5.50 Site Directed Mutagenesis Methods. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Peptide Ligation with 6-Amino-5-hydroxynicotinic Acid

This Application Note is designed for researchers utilizing 6-Amino-5-hydroxynicotinic acid (6-A-5-HNA) in peptide synthesis. This heterocyclic scaffold presents unique challenges due to its zwitterionic nature, poor sol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 6-Amino-5-hydroxynicotinic acid (6-A-5-HNA) in peptide synthesis. This heterocyclic scaffold presents unique challenges due to its zwitterionic nature, poor solubility, and the electron-withdrawing effect of the pyridine ring on the 6-amino group.

Executive Summary

6-Amino-5-hydroxynicotinic acid is a multifunctional pyridine scaffold often used in peptidomimetics and kinase inhibitor design. Its incorporation into peptide chains is complicated by three factors:

  • Solubility: High lattice energy leads to poor solubility in standard organic solvents (DCM, THF).

  • Nucleophilicity: The 6-amino group is electronically deactivated by the pyridine ring (2-aminopyridine motif), making it a poor nucleophile.

  • Chemoselectivity: The 5-hydroxyl group introduces competition for acylation (ester vs. amide bond formation).

This guide provides optimized protocols for solubilization, protection, and coupling in both


 and 

directions.

Chemical Profile & Pre-Coupling Considerations

ParameterPropertyImplication for Synthesis
Structure Pyridine core, 3-COOH, 5-OH, 6-NH2Amphoteric; potential for zwitterionic aggregation.
Solubility Low in DCM/Ether; Moderate in DMSO/DMFCritical: Reactions must be performed in polar aprotic solvents (DMF, NMP, DMSO).
pKa (Approx) COOH (~3.5), Pyridine N (~3.0), 5-OH (~9.0)The pyridine nitrogen is weakly basic; the 6-amino group is non-basic due to resonance.
Reactivity 6-NH2 is electron-deficientStandard carbodiimide (DCC/DIC) coupling often fails; requires HATU/HOAt or Acid Chlorides.
Solubilization Strategy

The "brick-dust" consistency of 6-A-5-HNA requires "chaotropic" solvent systems to break intermolecular H-bonds.

  • Primary Solvent: Anhydrous DMF or NMP.

  • Additives: If precipitation occurs, add 0.4M LiCl in DMAc (Dimethylacetamide) to disrupt aggregation.

  • Sonication: Sonicate for 15 minutes at 35°C prior to adding coupling agents.

Workflow Visualization

The following diagram outlines the decision tree for incorporating 6-A-5-HNA.

PeptideCoupling Start Start: 6-Amino-5-hydroxynicotinic Acid Direction Determine Coupling Direction Start->Direction CTerm Target: Activate COOH (Acting as Acyl Donor) Direction->CTerm NTerm Target: Acylate 6-NH2 (Acting as Nucleophile) Direction->NTerm Protect1 Protect 6-NH2 (Fmoc/Boc) Protect 5-OH (tBu/Trt) CTerm->Protect1 Activate1 Activation: HATU/DIPEA (10 min pre-activation) Protect1->Activate1 Couple1 Coupling to Resin/Amine Activate1->Couple1 Protect2 Protect 5-OH (TBS/Bn) (Optional but recommended) NTerm->Protect2 Activate2 Partner Activation: Acid Chloride or HATU/HOAt Protect2->Activate2 Couple2 Coupling: Extended Time (50°C, 4-12h) Activate2->Couple2

Figure 1: Decision tree for incorporating 6-Amino-5-hydroxynicotinic acid based on coupling direction.

Protocol A: 6-A-5-HNA as the Acyl Donor (COOH Activation)

Use this protocol when attaching the molecule to the N-terminus of a growing peptide chain.

Protection Strategy

To prevent self-polymerization, the 6-amino group must be protected.

  • Recommended Derivative: Fmoc-6-Amino-5-(tert-butoxy)nicotinic acid .

  • Why: Fmoc allows standard SPPS cycles. The t-Butyl ether protects the hydroxyl from O-acylation during activation.

Step-by-Step Procedure
  • Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 min.

  • Reagent Preparation:

    • Amino Acid: 4.0 eq of Fmoc-Protected 6-A-5-HNA.

    • Activator: 3.9 eq HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • Base: 8.0 eq DIPEA (Diisopropylethylamine).

    • Note: Use HATU over HBTU.[1][2] The 7-aza nitrogen in HATU stabilizes the activated ester via a neighboring group effect, crucial for sterically hindered or electron-poor acids [1].

  • Pre-Activation (Critical): Dissolve Amino Acid and HATU in minimal DMF. Add DIPEA. Shake for 2 minutes (color change to yellow/orange indicates active ester formation).

  • Coupling: Add mixture to resin. Shake at room temperature for 60 minutes .

  • Monitoring: Perform a Kaiser Test. If positive (blue beads), re-couple using PyBOP/HOAt for 2 hours.

Protocol B: 6-A-5-HNA as the Nucleophile (NH2 Coupling)

Use this protocol when extending the peptide chain from the 6-amino group. Challenge: The 6-amino group is a 2-aminopyridine. The ring nitrogen withdraws electron density, making the exocyclic amine extremely non-nucleophilic (


 for the conjugate acid). Standard coupling will fail.
Strategy

You must use a "High-Energy" activation strategy for the incoming amino acid (the partner).

Step-by-Step Procedure
  • Solvent System: Anhydrous NMP (N-Methyl-2-pyrrolidone) is preferred over DMF for higher temperature stability.

  • Partner Activation (Choose one):

    • Option A (Standard):HATU + HOAt . Use 5 eq HATU and 5 eq HOAt. The HOAt additive is critical to generate the highly reactive -OBt ester.

    • Option B (Aggressive):Acid Chloride . Convert the incoming amino acid to its acid chloride using Triphosgene or Ghosez’s reagent prior to addition.

    • Option C (Symmetric Anhydride): Use DIC (Diisopropylcarbodiimide) (0.5 eq relative to acid) to form the anhydride.

  • Coupling Reaction:

    • Add activated partner to the resin-bound 6-A-5-HNA.

    • Temperature: Heat is required.[3] Perform coupling at 50°C for 4 hours (microwave assisted is ideal: 75°C for 10 min).

    • Base: Use 2,4,6-Collidine instead of DIPEA to minimize racemization at high temperatures.

  • Double Coupling: This step is mandatory for this scaffold. Repeat the coupling step with fresh reagents.

Troubleshooting & Analysis

IssueObservationRoot CauseSolution
Incomplete Coupling Kaiser test remains blue/positive.Low nucleophilicity of 6-NH2.Switch to Symetric Anhydride activation or use microwave irradiation (50W, 75°C).
O-Acylation Mass spec shows +Mass of Amino Acid on 5-OH.5-OH was unprotected or protecting group fell off.Ensure O-tBu or O-Trt protection is used. If unprotected, treat with hydrazine to cleave ester (chemoselective) while leaving amide intact.
Aggregation Resin clumps; flow restricted.Intermolecular H-bonding.Add Pseudoproline dipeptides before this residue or use Magic Mixture (DCM/DMF/NMP + 1% Triton X).
Analytical Validation (HPLC/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).

  • Gradient: 5% B to 60% B over 20 min. Note: Pyridine derivatives often tail; adding 10mM Ammonium Acetate can improve peak shape.

  • Detection: UV at 254nm (strong absorption by pyridine ring).

References

  • El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][5][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[9]

  • PubChem. (2025).[10][11] 6-Hydroxynicotinic acid Compound Summary. National Library of Medicine. Link

Sources

Application

Functionalization of the C-5 hydroxyl group in 6-Amino-5-hydroxynicotinic acid

Application Note: Strategic Functionalization of the C-5 Hydroxyl Group in 6-Amino-5-Hydroxynicotinic Acid Executive Summary 6-Amino-5-hydroxynicotinic acid represents a "privileged scaffold" in drug discovery, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the C-5 Hydroxyl Group in 6-Amino-5-Hydroxynicotinic Acid

Executive Summary

6-Amino-5-hydroxynicotinic acid represents a "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors, antibacterial agents (e.g., S. pneumoniae inhibitors), and fluorescent probes. Its core structure—a 2-amino-3-hydroxypyridine motif fused with a carboxylic acid—offers three distinct vectors for diversification.

This guide focuses specifically on the functionalization of the C-5 hydroxyl group . Due to the presence of a competitive C-6 amino group (ortho-position) and a C-3 carboxylic acid, selective functionalization requires a rigorous understanding of pKa hierarchies and hard-soft acid-base (HSAB) principles. This document provides validated protocols for selective O-alkylation , prodrug synthesis , and heterocyclic cyclization (forming oxazolo[5,4-b]pyridines).

Structural Analysis & Reactivity Landscape

To design effective protocols, we must first deconstruct the electronic environment of the molecule.

  • C-3 Carboxylic Acid (COOH): Most acidic site (pKa ~3-4). Must often be protected (esterified) to prevent interference during base-mediated reactions at the C-5 position.

  • C-5 Hydroxyl (OH): Phenolic in character (pKa ~8.5–9.5). It is electron-donating and located meta to the pyridine nitrogen, preventing pyridone tautomerization (unlike 2- or 4-hydroxypyridines). This makes it a prime target for Williamson ether synthesis.

  • C-6 Amino (NH₂): Aniline-like but modulated by the electron-deficient pyridine ring. It is an ortho-director relative to the C-5 OH. Its nucleophilicity is lower than an aliphatic amine but competitive with the phenoxide, posing a risk of N-alkylation or cyclization.

Chemo-Selectivity Challenge: The primary challenge is differentiating the C-5 Phenoxide (Oxygen nucleophile) from the C-6 Amine (Nitrogen nucleophile). Under basic conditions, the phenoxide is formed first (more acidic OH), but the amine is often softer. Hard electrophiles (alkyl halides) generally favor the harder phenoxide (O-alkylation), while soft electrophiles or high temperatures may promote N-alkylation.

Diagram 1: Reactivity Map & Functionalization Pathways

ReactivityMap Scaffold 6-Amino-5-hydroxynicotinic Acid COOH C-3 Carboxylic Acid (Acidic, pKa ~3.5) Scaffold->COOH OH C-5 Hydroxyl (Phenolic, pKa ~9.0) TARGET SITE Scaffold->OH NH2 C-6 Amino (Nucleophilic, ortho to OH) Scaffold->NH2 O_Alk O-Alkylation (Ether Formation) OH->O_Alk + R-X / Base Cyclization Cyclization (Oxazolo[5,4-b]pyridine) OH->Cyclization + Phosgene/CDI (with NH2) Prodrug Ester/Carbamate (Prodrugs) OH->Prodrug + Acyl Chloride NH2->Cyclization

Caption: Functionalization vectors. Green path indicates the primary O-alkylation target; dashed red lines indicate competitive cyclization involving the ortho-amino group.

Protocol 1: Selective O-Alkylation (Ether Synthesis)

This protocol targets the formation of 5-alkoxy-6-aminonicotinic acid derivatives . To avoid N-alkylation, we utilize the "Hard-Soft" principle: the phenoxide (Hard) prefers hard alkyl halides (alkyl bromides/iodides) under thermodynamically controlled basic conditions.

Reagents:

  • Substrate: Methyl 6-amino-5-hydroxynicotinate (Ester protection of C-3 is recommended to improve solubility and prevent zwitterion formation).

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃). Cs₂CO₃ is preferred for the "Cesium Effect," enhancing phenoxide solubility and nucleophilicity.

  • Solvent: DMF (Anhydrous) or DMSO.

  • Electrophile: Primary Alkyl Bromide (1.1 equiv).

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 6-amino-5-hydroxynicotinate (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add Cs₂CO₃ (1.2 mmol, 1.2 equiv). Stir at Room Temperature (RT) for 30 minutes.

    • Observation: The solution may darken, indicating phenoxide formation.

  • Alkylation: Dropwise add the Alkyl Bromide (1.1 mmol) dissolved in 0.5 mL DMF.

    • Critical Control: Keep the temperature at 0°C to RT . Heating (>60°C) increases the risk of competitive N-alkylation or over-alkylation.

  • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Target: Disappearance of starting material (m/z = M+1) and appearance of ether product (m/z = M+R+1).

    • QC Check: If N-alkylation occurs, you will see a significant shift in the UV spectrum (bathochromic shift) or distinct retention time.

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Mechanism & Validation: The Cs⁺ ion coordinates with the phenoxide oxygen, making it a "naked" anion that reacts rapidly with the alkyl halide. The amino group, being neutral and less basic, remains unreactive at RT.

Protocol 2: Cyclization to Oxazolo[5,4-b]pyridines

Often, the goal of functionalizing the C-5 OH is to "lock" the conformation by cyclizing it with the C-6 amine. This creates the oxazolo[5,4-b]pyridine core, a potent pharmacophore in kinase inhibitors (resembling the adenine core of ATP).

Reagents:

  • Substrate: 6-Amino-5-hydroxynicotinic acid (or methyl ester).

  • Cyclizing Agent: Triethyl orthoformate (for R=H) or Triethyl orthoacetate (for R=Me). Alternatively, CDI (Carbonyldiimidazole) for the cyclic carbamate (2-one).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (cat. 10 mol%).

  • Solvent: Ethanol or Toluene (for azeotropic removal of ethanol).

Step-by-Step Methodology (Orthoester Route):

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-Amino-5-hydroxynicotinic acid (1.0 mmol) in Triethyl orthoformate (3.0 mL).

    • Note: The orthoester often acts as both reagent and solvent.

  • Catalysis: Add pTSA (0.1 mmol).

  • Reflux: Heat the mixture to reflux (100–110°C) for 4–6 hours.

    • Mechanism:[1][2] The amine attacks the orthoester first to form an imidate, followed by intramolecular attack by the C-5 hydroxyl group and elimination of ethanol.

  • Monitoring: LC-MS should show the formation of the cyclized product (Mass = Starting Mass + 12 (C) - 2 (H2) for formate).

  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, concentrate and purify via recrystallization from EtOH/Water.

Diagram 2: Cyclization Workflow

CyclizationWorkflow Start Start: 6-Amino-5-OH-Nicotinic Acid Reagent Add Triethyl Orthoformate + pTSA Start->Reagent Heat Reflux (110°C, 4-6h) Reagent->Heat Intermediate Formation of Imidate Intermediate Heat->Intermediate Cyclization Intramolecular O-Attack -> Ring Closure Intermediate->Cyclization Product Product: Oxazolo[5,4-b]pyridine Cyclization->Product

Caption: One-pot cyclization workflow using orthoesters to generate the bicyclic heteroaromatic core.

Protocol 3: Prodrug Synthesis (Carbamates/Esters)

To improve oral bioavailability, the C-5 OH can be masked as a carbamate or ester.

Reagents:

  • Acylating Agent: Dimethylcarbamoyl chloride (for carbamate) or Acetyl chloride.

  • Base: Pyridine or Triethylamine.

  • Solvent: DCM or THF.

Key Consideration: The C-6 amino group is more nucleophilic towards acyl chlorides than the C-5 hydroxyl group (unlike alkylation). To selectively functionalize the OH, you must either:

  • Protect the NH₂ (e.g., as a Boc group) first.

  • Exploit Reversibility: Acylate both, then selectively hydrolyze the N-acyl group (N-amides are generally more stable, but O-esters of phenols are more labile? Correction: Phenolic esters are labile, but N-acylation is often kinetic. The standard approach is N-protection).

Recommended Route (N-Protection First):

  • Boc-Protection: React substrate with Boc₂O (1.0 equiv) in Dioxane/NaOH. The amine reacts preferentially. Isolate 6-(Boc-amino)-5-hydroxynicotinic acid .

  • O-Acylation: React the N-Boc intermediate with Dimethylcarbamoyl chloride (1.2 equiv) + NaH (1.1 equiv) in THF.

  • Deprotection: Remove Boc with TFA/DCM.

QC & Validation Standards

  • NMR Signature:

    • O-Alkylation: Appearance of alkoxy protons (3.8–4.0 ppm for O-Me). The C-4 aromatic proton often shifts upfield slightly due to increased shielding from the ether.

    • Cyclization: Disappearance of the broad OH and NH₂ peaks. Appearance of a sharp singlet at ~8.5–9.0 ppm (C-2 proton of the oxazole ring).

  • UV-Vis:

    • The oxazolopyridine core exhibits intense blue fluorescence and a characteristic absorption shift (320–350 nm) compared to the uncyclized precursor [1].

References

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Source: Buketov Karaganda University. Context: Detailed protocols for cyclizing 3-amino-2-hydroxypyridine derivatives (analogous to the target) into oxazolopyridines. URL:[Link]

  • N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Source: ResearchGate / Tetrahedron Letters. Context: Discusses the selectivity challenges between N- and O-alkylation in hydroxypyridine systems, providing rationale for using carbonate bases for O-selectivity. URL:[Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives. Source: MDPI / Preprints.org. Context: Provides recent (2025/2026) protocols for the synthesis of oxazolo[5,4-b]pyridines using pyridine-2,6-dicarboxylic acid, validating the cyclization pathways. URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Libraries from 6-Amino-5-hydroxynicotinic Acid

Abstract This technical guide provides a comprehensive framework for the utilization of 6-Amino-5-hydroxynicotinic acid as a versatile starting material for the synthesis of diverse heterocyclic libraries. Primarily aime...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of 6-Amino-5-hydroxynicotinic acid as a versatile starting material for the synthesis of diverse heterocyclic libraries. Primarily aimed at researchers, medicinal chemists, and professionals in drug development, this document details a strategic, multi-stage approach for the construction of a novel pyridopyrimidine scaffold, followed by its systematic functionalization through robust chemical transformations. The protocols herein are designed to be self-validating, with a strong emphasis on the causal relationships between reaction conditions and outcomes, thereby empowering researchers to generate libraries of compounds with high potential for biological screening and lead optimization.

Introduction: The Strategic Value of 6-Amino-5-hydroxynicotinic Acid

6-Amino-5-hydroxynicotinic acid is a pyridine derivative of significant interest in medicinal chemistry. Its intrinsic functionalities—an amino group, a hydroxyl group, and a carboxylic acid—are strategically positioned on the pyridine ring, offering multiple points for chemical modification and cyclization. This pre-functionalized scaffold serves as an excellent starting point for Diversity-Oriented Synthesis (DOS), a strategy that aims to create structurally diverse small molecules to explore novel areas of chemical space and identify new biologically active compounds.[1] The inherent reactivity of the ortho-amino and hydroxyl groups allows for the efficient construction of fused heterocyclic systems, such as pyridopyrimidines, which are privileged structures in numerous pharmacologically active agents.[2][3]

This guide will delineate a systematic workflow, commencing with the synthesis of a core pyridopyrimidine-4-one scaffold, followed by the generation of a diversified library through appendage modification at three distinct points.

Overall Synthetic Strategy: A Multi-pronged Approach to Diversity

Our strategy is centered around a "core-formation, then diversification" approach. This allows for the rapid assembly of a central heterocyclic scaffold, which is then elaborated upon to generate a library of analogues. The key stages are:

  • Core Scaffold Synthesis: Formation of a pyrido[3,4-d]pyrimidine-4(3H)-one ring system through a cyclocondensation reaction.

  • Diversification Point 1 (DP1): Amide Library Synthesis: Functionalization of the carboxylic acid moiety via amide bond formation.

  • Diversification Point 2 (DP2): Arylation via Suzuki Coupling: Introduction of aryl and heteroaryl groups at a halogenated position on the pyridine ring.

  • Diversification Point 3 (DP3): Alkynylation via Sonogashira Coupling: Installation of alkyne-based substituents, further expanding the chemical space.

  • Advanced Application: Bioisosteric Replacement: Conversion of the carboxylic acid to a tetrazole ring, a common bioisostere, to modulate physicochemical properties.[4]

G A 6-Amino-5-hydroxynicotinic acid B Pyrido[3,4-d]pyrimidine-4(3H)-one Core A->B Cyclocondensation C Amide Library (DP1) B->C Amidation D Halogenated Core B->D Halogenation G Tetrazole Library (Bioisostere) C->G [3+2] Cycloaddition E Aryl Library (DP2) D->E Suzuki Coupling F Alkynyl Library (DP3) D->F Sonogashira Coupling

Figure 1: Overall workflow for library synthesis.

Experimental Protocols

Stage 1: Synthesis of the Pyrido[3,4-d]pyrimidine-4(3H)-one Core

The ortho-disposition of the amino and hydroxyl groups on the starting material facilitates a cyclocondensation reaction with a one-carbon synthon, such as formamide, to yield the fused pyridopyrimidine core. This reaction forms the foundational scaffold for subsequent diversification. The formation of such fused pyrimidines is a well-established strategy in heterocyclic chemistry.[5][6]

Protocol 3.1.1: Synthesis of 7-hydroxy-6-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-8-carboxylic acid

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-Amino-5-hydroxynicotinic acid (10.0 g, 64.9 mmol) and formamide (50 mL).

  • Reaction Execution: Heat the reaction mixture to 160-170 °C and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Add 50 mL of deionized water and stir for 30 minutes.

    • Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL) and then with cold ethanol (2 x 20 mL).

    • Dry the solid under vacuum at 60 °C to afford the desired pyridopyrimidine core as an off-white solid.

Starting MaterialReagentConditionsProductYield
6-Amino-5-hydroxynicotinic acidFormamide160-170 °C, 4-6 h7-hydroxy-6-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-8-carboxylic acid~85-95%

Table 1: Summary of the core synthesis reaction.

Stage 2: Library Diversification

The carboxylic acid functionality of the pyridopyrimidine core is an ideal handle for diversification through amide bond formation. The use of standard peptide coupling reagents allows for the introduction of a wide array of primary and secondary amines, generating a library of amides with diverse steric and electronic properties.[7][8][9]

G cluster_0 Reaction Conditions A Pyridopyrimidine Core C Amide Library A->C B Amine Library (R1R2NH) B->C D HATU, DIPEA, DMF G A Amide Derivative B Nitrile Intermediate A->B Dehydration (e.g., POCl3) C Tetrazole Product B->C [3+2] Cycloaddition (NaN3, ZnBr2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Amino-5-hydroxynicotinic Acid

The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 6-Amino-5-hydroxynicotinic acid (CAS: 1219026-99-9). This guide prioritizes the Nitration-Reduction Route starting f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 6-Amino-5-hydroxynicotinic acid (CAS: 1219026-99-9). This guide prioritizes the Nitration-Reduction Route starting from 5-hydroxynicotinic acid, as it is the most scalable and atom-economical pathway compared to halogen displacement strategies.

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Applicable Route: Nitration of 5-Hydroxynicotinic Acid


 Reduction

Executive Summary: The Yield Bottlenecks

The synthesis of 6-Amino-5-hydroxynicotinic acid is deceptively simple in retrosynthesis but challenging in practice due to three primary factors:

  • Regioselectivity during Nitration: Ensuring the nitro group attacks position 6 (ortho to -OH) rather than position 4, while avoiding decarboxylation of the C3-carboxyl group.

  • Zwitterionic Solubility: The product possesses an acidic carboxyl group, a basic amino group, and a phenolic hydroxyl, leading to complex solubility profiles that trap the product in aqueous mother liquors.

  • Oxidative Instability: The ortho-amino-hydroxy motif is susceptible to oxidation (similar to catechols), leading to "tar" formation during workup.

Optimized Synthetic Workflow

The following pathway is the industry standard for high-purity synthesis.

Phase I: Regioselective Nitration

Reaction: 5-Hydroxynicotinic acid + HNO₃/H₂SO₄


 6-Nitro-5-hydroxynicotinic acid

The Protocol:

  • Dissolution: Dissolve 5-hydroxynicotinic acid in concentrated H₂SO₄ (98%) at 0–5°C. Critical: Ensure complete dissolution before adding nitric acid to prevent hotspots.

  • Nitration: Add fuming HNO₃ (1.1 equivalents) dropwise over 60 minutes, maintaining internal temperature

    
    .
    
  • Digestion: Allow the mixture to warm to 20–25°C and stir for 4–6 hours.

  • Quench: Pour onto crushed ice (5x reaction volume).

  • Isolation: The nitro-intermediate usually precipitates as a yellow solid. Filter and wash with ice-cold water.

Phase II: Chemoselective Reduction

Reaction: 6-Nitro-5-hydroxynicotinic acid + H₂


 6-Amino-5-hydroxynicotinic acid

The Protocol:

  • Solvent System: Suspend the nitro compound in MeOH/Water (1:1). Add 1.05 eq of NaOH to solubilize it as the sodium salt (Crucial for catalyst contact).

  • Catalyst: Add 10 wt% Pd/C (50% wet).

  • Hydrogenation: Hydrogenate at 30–50 psi at RT for 4–8 hours.

  • Workup: Filter catalyst under Argon (pyrophoric risk). Acidify filtrate with HCl to pH ~3.5 (Isoelectric point).

Visualizing the Pathway & Logic

SynthesisPath Start 5-Hydroxynicotinic Acid (Starting Material) Step1 Nitration (HNO3 / H2SO4) Start->Step1 Electrophilic Subst. (Ortho to OH) Inter 6-Nitro-5-hydroxynicotinic Acid (Intermediate) Step1->Inter Precipitation on Ice Step2 Reduction (H2, Pd/C, NaOH) Inter->Step2 Catalytic Hydrogenation Product 6-Amino-5-hydroxynicotinic Acid (Target) Step2->Product pH Adjustment (pI ~3.5)

Caption: Figure 1. Optimized synthetic route via nitration-reduction, highlighting the critical intermediate isolation.

Troubleshooting Guide (Q&A Format)

Phase 1: Nitration Issues

Q: My yield in the nitration step is low (<40%), and I see gas evolution. What is happening?

  • Diagnosis: Decarboxylation. Nicotinic acids are prone to losing CO₂ at high temperatures or in highly acidic media if the exotherm is uncontrolled.

  • Fix:

    • Temperature Control: Never allow the internal temperature to exceed 10°C during HNO₃ addition.

    • Acid Strength: Do not use oleum (fuming sulfuric acid) unless necessary; 98% H₂SO₄ is sufficient.

    • Rate: Slow down the addition rate. If you see brown fumes (NOx) excessively, you are oxidizing the ring, not nitrating it.

Q: I am getting a mixture of isomers. How do I favor the 6-nitro isomer?

  • Mechanism: The -OH group at C5 directs ortho (to positions 4 and 6). The ring nitrogen is deactivating. Position 6 is electronically favored due to the "alpha effect" of the nitrogen, but sterics can vary.

  • Fix:

    • Solvent Choice: Using H₂SO₄ as the solvent promotes the formation of the pyridinium ion, which enhances the directing effect of the -OH group to position 6.

    • Stoichiometry: Avoid large excesses of HNO₃, which can lead to dinitration (positions 4 and 6). Stick to 1.05–1.1 equivalents.

Phase 2: Reduction & Purification Issues

Q: The reduction is stalled. TLC shows starting material even after 24 hours.

  • Diagnosis: Catalyst Poisoning or Solubility issues.

  • Fix:

    • Solubility Check: The nitro-acid is poorly soluble in pure methanol. Ensure you have added 1 equivalent of NaOH to form the soluble sodium salt. The reaction occurs in the aqueous phase.[1]

    • Catalyst Poisoning: If the nitro intermediate was not washed thoroughly, residual sulfate/sulfite ions from the nitration quench can poison the Pd/C. Repulp the nitro intermediate in water before reduction.

Q: I cannot isolate the product from the aqueous layer after reduction. It's water-soluble. [2]

  • Diagnosis: Zwitterionic trapping. The product is an amino acid analogue.

  • Fix:

    • Do NOT Extract: You cannot effectively extract this zwitterion into organic solvents (DCM/EtOAc) from water.

    • Isoelectric Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI), typically between pH 3.0 and 4.0. The product should crash out as a solid.

    • Ion Exchange: If precipitation fails (due to high dilution), pass the solution through a cation exchange resin (e.g., Dowex 50W). Elute with dilute ammonia, then concentrate.

Q: The product turns black/brown upon drying.

  • Diagnosis: Oxidation of the ortho-amino-phenol moiety.

  • Fix:

    • Inert Atmosphere: Filter and dry under Nitrogen or Argon.

    • Acid Salt: Isolate the product as the Hydrochloride salt (add HCl in MeOH) rather than the free base. The salt form is significantly more stable towards oxidation.

Data Summary: Yield Optimization Parameters

ParameterStandard ConditionOptimized ConditionImpact on Yield
Nitration Temp 25–40°C0–10°C Prevents decarboxylation (+15%)
Nitration Reagent HNO₃ (excess)HNO₃ (1.1 eq) Prevents dinitration/tars (+10%)
Reduction Solvent MeOHMeOH + 1 eq NaOH Increases reaction rate/conversion (+20%)
Workup Solvent ExtractionpI Precipitation (pH 3.5) Enables recovery from water (+30%)

References

  • Nitration of Hydroxypyridines: Mechanism & Regioselectivity: The nitration of 3-hydroxypyridine derivatives typically occurs at position 2 (corresponding to position 6 in 5-hydroxynicotinic acid numbering). Source: Smalley, R. K. (1984). Pyridine and its Derivatives. In Heterocyclic Compounds. Wiley-Interscience.
  • Synthesis of 6-Hydroxynicotinic Acid Derivatives

    • Protocol Grounding: Procedures adapted from standard nitration protocols for electron-deficient heteroarom
    • Source:Organic Syntheses, Coll.[3] Vol. 4, p.532 (1963); Vol. 31, p.65 (1951). Link (Analogous chemistry for hydroxynicotinic acid scaffold).

  • Zwitterion Purification Strategies: Methodology: Separation of amino-acid-like heterocycles via isoelectric focusing and ion exchange. Source: Scopes, R. K. (1994). Protein Purification: Principles and Practice. Springer. (Applied principles for zwitterion solubility).
  • Compound Data

    • PubChem CID 54366698: 6-Amino-5-hydroxynicotinic acid.[4][5][6][7] Link

Sources

Optimization

Preventing oxidation of 6-Amino-5-hydroxynicotinic acid during storage

A Guide to Preventing Oxidation During Storage and Handling Welcome to the technical support guide for 6-Amino-5-hydroxynicotinic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the technical support guide for 6-Amino-5-hydroxynicotinic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and integrity of this valuable compound throughout your research. 6-Amino-5-hydroxynicotinic acid is a highly functionalized molecule, and its utility is directly linked to its purity. Its structure, containing both an aminophenol and a pyridine carboxylic acid moiety, renders it particularly susceptible to oxidative degradation. This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during its storage and use.

Frequently Asked Questions & Troubleshooting
Q1: My new batch of 6-Amino-5-hydroxynicotinic acid is an off-white powder, but after a few weeks on the shelf, it has started to turn yellowish-brown. What is happening?

This color change is a classic indicator of oxidation. The chemical structure of 6-Amino-5-hydroxynicotinic acid features an electron-rich aromatic ring due to the presence of both an amino (-NH₂) and a hydroxyl (-OH) group. This makes the molecule highly susceptible to oxidation by atmospheric oxygen. The process is often accelerated by exposure to light, elevated temperatures, and humidity.[1][2]

The initial oxidation products are likely quinone-imine type species, which are highly colored and can further polymerize, leading to the observed discoloration from off-white to yellow, brown, or even black. This is a common degradation pathway for aminophenol compounds.[3][4]

To confirm oxidation, you should consider analytical verification. A simple UV-Vis spectrophotometric scan of a solution can show new absorption bands at longer wavelengths, corresponding to the colored degradation products. For a more definitive and quantitative assessment, HPLC or LC-MS methods are recommended.

Q2: What are the absolute ideal storage conditions for long-term stability (>6 months)?

To maximize the shelf-life of 6-Amino-5-hydroxynicotinic acid, you must rigorously control its environment to minimize exposure to oxygen, light, heat, and moisture. The ideal storage protocol involves a multi-barrier approach.

Core Principle: The primary goal is the strict exclusion of atmospheric oxygen and moisture.[5] This is best achieved by creating an inert atmosphere.

Recommended Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the kinetic rate of oxidative reactions significantly.[2][6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces reactive oxygen, preventing the initiation of oxidation.[7][8] Argon is denser than air and can provide a better protective blanket.[5]
Light Protect from Light (Amber Vial)Light, especially UV radiation, provides the energy to catalyze oxidative reactions in phenolic compounds.[1][9]
Container Tightly Sealed Glass VialUse a vial with a PTFE-lined cap or a flame-sealed ampoule for the most robust protection.[10] This prevents slow ingress of air and moisture.
Humidity Store in a Dry EnvironmentMoisture can participate in and accelerate degradation pathways. Store vials within a desiccator, even when refrigerated.

The most robust method for long-term storage is to aliquot the powder into individual, appropriately sized amber glass ampoules, backfill with argon, and flame-seal.[10] This creates a perfectly isolated environment for each use, preventing contamination of the bulk supply. For labs without glass-sealing capabilities, storing aliquots in amber vials with PTFE-lined caps inside a glovebox or desiccator cabinet with an inert gas purge is the next best option.[9][11]

Q3: I don't have a glovebox or access to inert gas lines. What is the best "low-tech" storage method for short-term use (1-2 months)?

While not ideal for long-term stability, you can still take significant steps to slow down degradation.

  • Aliquot the Material: Upon receiving the compound, immediately divide it into smaller, single-use quantities in amber glass vials with tightly fitting caps. This minimizes the exposure of the bulk material to air and moisture every time you need to weigh some out.

  • Use a Desiccator: Place the vials in a laboratory desiccator containing a fresh desiccant (e.g., silica gel with a moisture indicator).

  • Refrigerate or Freeze: Store the entire desiccator at -20°C.[6]

  • Equilibrate Before Opening: This is a critical step. Before opening a vial that has been stored at low temperatures, you must allow the entire vial to warm to room temperature inside the desiccator (this can take 30-60 minutes). Opening a cold vial will cause atmospheric moisture to condense directly onto the cold powder, accelerating degradation.

This "desiccate and freeze" method is a significant improvement over simple benchtop storage and can preserve the compound's integrity for short-term experimental campaigns.

Q4: How can I quantitatively assess the purity of my stored 6-Amino-5-hydroxynicotinic acid to see if it has oxidized?

Visual inspection is only a qualitative indicator. For quantitative analysis, chromatographic methods are superior.

Recommended Analytical Workflow: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach.

  • Mobile Phase: A typical mobile phase would be a gradient of an acidic aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent like acetonitrile or methanol. The acidic pH helps to keep the amino and carboxylic acid groups protonated for better peak shape.

  • Stationary Phase: A C18 reversed-phase column is a standard choice.

  • Detection: The parent compound has a UV absorbance maximum. Monitor at this wavelength (e.g., ~260-280 nm, to be determined empirically). As oxidation occurs, you will observe a decrease in the peak area of the parent compound and the appearance of new, often broader peaks, typically eluting at different retention times.

  • Quantification: Purity can be expressed as the peak area of the parent compound divided by the total peak area of all components in the chromatogram (Area % method). For absolute quantification, a calibration curve with a freshly prepared standard of known concentration is required.

LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the mass of the degradation products, providing insight into the oxidation mechanism.[12] Oxidation typically involves the addition of one or more oxygen atoms (+16 or +32 Da) or the formation of dimers.

Workflow Diagrams & Protocols
Decision Logic for Appropriate Storage

The following diagram outlines the decision-making process for selecting the correct storage protocol based on available resources and intended duration of storage.

G cluster_legend A Decision Point B Recommended Action C Critical Warning start Start: New Compound Received duration Storage Duration? start->duration long_term > 3 Months duration->long_term Long-Term short_term < 3 Months duration->short_term Short-Term inert_avail Inert Atmosphere (Glovebox / Gas Line) Available? long_term->inert_avail short_term->inert_avail protocol_A Protocol A: Inert Gas Storage (See Below) inert_avail->protocol_A Yes protocol_B Protocol B: Desiccator Storage (See Below) inert_avail->protocol_B No yes_inert Yes no_inert No warning CRITICAL: Always allow vial to warm to Room Temp before opening! protocol_A->warning protocol_B->warning

Caption: Decision tree for selecting the appropriate storage protocol.

Experimental Protocol A: Long-Term Storage Under Inert Atmosphere

This protocol describes the best practice for preparing aliquots of 6-Amino-5-hydroxynicotinic acid for long-term storage, maximizing its stability.

Objective: To package solid 6-Amino-5-hydroxynicotinic acid under an inert argon or nitrogen atmosphere to prevent oxidative degradation.

Materials:

  • 6-Amino-5-hydroxynicotinic acid

  • Inert atmosphere glovebox or Schlenk line[10]

  • High-purity argon or nitrogen gas[5]

  • 2-4 mL amber glass vials with PTFE-lined septa caps

  • Spatula, weighing paper, and analytical balance (inside glovebox if possible)

  • Parafilm or electrical tape

Procedure:

  • Prepare the Environment: If using a glovebox, ensure oxygen and moisture levels are below 10 ppm, ideally <1 ppm.[9][11] If using a Schlenk line, ensure all glassware is rigorously dried in an oven (>125°C overnight) and cooled under vacuum.[5]

  • Aliquot the Compound: Inside the inert atmosphere, carefully weigh the desired amount of 6-Amino-5-hydroxynicotinic acid (e.g., 10-50 mg) and transfer it into an amber glass vial. Prepare multiple vials at once to avoid repeated handling of the bulk container.

  • Seal the Vials:

    • In a Glovebox: Tightly screw on the PTFE-lined cap.

    • Using a Schlenk Line: Place the uncapped vial in a Schlenk flask. Evacuate and backfill the flask with inert gas three times. While under a positive pressure of inert gas, quickly cap the vial.

  • Reinforce the Seal: Remove the vials from the inert environment. For extra protection, wrap the cap-vial interface securely with Parafilm.

  • Labeling: Clearly label each vial with the compound name, amount, and date of preparation.

  • Storage: Place the sealed and labeled vials into a freezer at -20°C or -80°C for storage.

  • Validation: As a quality control measure, it is advisable to analyze one freshly prepared aliquot by HPLC to establish a baseline (t=0) purity measurement. This baseline can be used for comparison with aliquots analyzed after several months of storage.

Potential Oxidation Pathway

The following diagram illustrates a plausible, simplified pathway for the initial oxidation of 6-Amino-5-hydroxynicotinic acid, leading to the formation of colored species.

Caption: Plausible oxidation pathway leading to discoloration.

References
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023). MDPI. [Link]

  • Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. (n.d.). ResearchGate. [Link]

  • Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. (1994). Polymer Degradation and Stability. [Link]

  • Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. (2015). Journal of Agricultural and Food Chemistry. [Link]

  • Preventing Contamination with Inert Gas in Storage. (2026). Patsnap Eureka. [Link]

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. (2023). PMC. [Link]

  • 2-Aminophenol and catechol degradation pathway leading to the formation... (n.d.). ResearchGate. [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell death. (2001). Molecular Pharmacology. [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. [Link]

  • Powder Storage Solutions. (n.d.). Inert. [Link]

  • Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. (2014). PubMed. [Link]

  • Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. (2007). Semantic Scholar. [Link]

  • The Manipulation of Air-Sensitive Compounds. (n.d.). Thieme. [Link]

  • Aromatic Amines Antioxidants. (n.d.). Performance Additives. [Link]

  • Inert Gas Glove Box. (n.d.). Jacomex. [Link]

  • Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. (2013). Czech Journal of Food Sciences. [Link]

  • The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. (n.d.). ASM Journals. [Link]

  • Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. (2014). Microbial Cell Factories. [Link]

  • Chemical Storage. (n.d.). University of Texas at Austin. [Link]

  • Inert Gas Sample Storage Containers. (n.d.). Rave Scientific. [Link]

  • Safety Data Sheet 6-Hydroxynicotinic acid. (n.d.). metasci. [Link]

  • Selective and sensitive UHPLC-ESI-Orbitrap MS method to quantify protein oxidation markers. (2021). Teagasc. [Link]

  • Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. (n.d.). OSTI.GOV. [Link]

  • Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. (n.d.). PMC. [Link]

  • Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. (2016). Open Works. [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. (n.d.). ResearchGate. [Link]

  • Oxidation in Mass Spectrometry: Applications in Analyte Detection in Complex Mixtures. (n.d.). University of Tennessee, Knoxville. [Link]

  • Analytical Methods for Determination of the Oxidative Status in Oils. (n.d.). University of Bergen. [Link]

  • Ancestral evolution of oxidase activity in a class of (S)-nicotine and (S)-6-hydroxynicotine-degrading flavoenzymes. (n.d.). PMC. [Link]

  • 6-Hydroxynicotinic acid as an intermediate in the oxidation of nicotinic acid by Pseudomonas fluorescens. (1955). PubMed. [Link]

Sources

Troubleshooting

Selecting protecting groups for the amino moiety of 6-Amino-5-hydroxynicotinic acid

Technical Support Center: 6-Amino-5-hydroxynicotinic Acid Case ID: 6A5H-PROT-001 User Guide: Protecting Group Selection & Protocol Optimization Subject: Strategic protection of the C6-amino moiety in 6-Amino-5-hydroxynic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Amino-5-hydroxynicotinic Acid Case ID: 6A5H-PROT-001

User Guide: Protecting Group Selection & Protocol Optimization

Subject: Strategic protection of the C6-amino moiety in 6-Amino-5-hydroxynicotinic acid. Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Strategic Selection

Protecting the amino group of 6-Amino-5-hydroxynicotinic acid is chemically distinct from standard aniline or aliphatic amine protection. You are dealing with a 2-aminopyridine system embedded with a phenolic hydroxyl (C5) and a carboxylic acid (C3).

The Core Challenge:

  • Electronic Deactivation: The pyridine ring nitrogen acts as an electron sink, rendering the exocyclic C6-amino group significantly less nucleophilic (

    
     of conjugate acid ~3-4) compared to standard amines.
    
  • Solubility: The molecule is zwitterionic and highly polar, insoluble in standard organic solvents (DCM, THF) used for protection.

  • Regioselectivity: The C5-hydroxyl is a phenol-like nucleophile. Reagents like

    
     will kinetically favor the phenolic oxygen or attack both, leading to mixtures of N-carbamates and O-carbonates.
    
Decision Matrix: Selecting Your Protecting Group (PG)
FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Phthalimide
Solubility Impact High (Lipophilic, drastically improves solubility)ModerateModerateLow
Stability Bases, Nucleophiles, HydrogenationAcids, Bases (mild)AcidsAcids, Mild Oxidizers
Removal Acid (TFA/HCl)Hydrogenolysis (

)
Base (Piperidine)Hydrazine
Suitability Recommended (Standard) Alternative (Orthogonal) Niche (If acid sensitivity is high)Not Recommended (Steric clash)

Visualization: Strategic Workflow

The following diagram illustrates the decision logic and reaction pathways for selecting and applying the correct protecting group.

ProtectionStrategy Start Start: 6-Amino-5-hydroxynicotinic acid Solubility Solubility Check: Is it soluble in DCM/THF? Start->Solubility PolarSolvent Must use Polar Aprotic (DMF, DMSO, NMP) Solubility->PolarSolvent No (Zwitterion) PG_Selection Select Protecting Group PolarSolvent->PG_Selection Boc_Path Boc Strategy (Acid Labile) PG_Selection->Boc_Path Cbz_Path Cbz Strategy (H2/Pd Labile) PG_Selection->Cbz_Path Reactivity Reactivity Check: 2-Aminopyridine is poor nucleophile Boc_Path->Reactivity Cbz_Path->Reactivity Catalyst CRITICAL STEP: Add Hyper-Nucleophilic Catalyst (DMAP or 4-PPY) Reactivity->Catalyst Must Activate Result_Mono Product A: N-Mono-Protected Catalyst->Result_Mono 1.1 eq Reagent Result_Bis Product B: N,N-Bis-Protected (Common in pyridines) Catalyst->Result_Bis >2.5 eq Reagent Result_O Side Product: O-Protected (Phenol) Catalyst->Result_O Uncontrolled

Caption: Logical workflow for overcoming solubility and nucleophilicity barriers in aminopyridine protection.

Validated Protocols (The "How-To")

Protocol A: Boc-Protection (The Gold Standard)

Best for: General synthesis where acid deprotection (TFA) is acceptable.

Mechanism: Due to the low nucleophilicity of the amine, standard conditions (TEA/DCM) will fail. You must use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to transfer the Boc group.

Reagents:

  • Substrate: 6-Amino-5-hydroxynicotinic acid

  • Reagent: Di-tert-butyl dicarbonate (

    
    )[1][2][3]
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO

  • Base: Triethylamine (TEA) or DIPEA

  • Catalyst: DMAP (10-20 mol%)

Step-by-Step:

  • Dissolution: Suspend 1.0 eq of starting material in anhydrous DMF (concentration ~0.2 M). Add 2.0 eq of TEA. The mixture may not clear immediately.

  • Reagent Addition: Add 0.2 eq of DMAP. Then, add 3.0 eq of

    
     (excess is required because the phenol and the amine will both react).
    
  • Reaction: Stir at 60°C for 12–24 hours. Note: Room temperature is often insufficient for sterically hindered or electron-deficient aminopyridines.

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with 5% Citric Acid (to remove DMAP/TEA and solubilize the zwitterion if deprotection occurred).

    • Wash with Brine.

    • Dry over

      
       and concentrate.
      
  • Outcome: You will likely obtain a mixture of N-Boc and N,O-diBoc .

    • Refinement: If you want only N-Boc, treat the crude N,O-diBoc product with

      
       in Methanol (RT, 1h). The phenolic carbonate (O-Boc) is much more labile and will cleave, leaving the N-Boc intact.
      
Protocol B: Cbz-Protection (Orthogonal Route)

Best for: When the substrate contains acid-sensitive groups (e.g., acetals).

Reagents:

  • Benzyl chloroformate (Cbz-Cl)

  • Solvent: 1,4-Dioxane/Water (1:1 mixture) or DMF

  • Base:

    
     or 
    
    
    

Step-by-Step:

  • Dissolve substrate in Dioxane/Water (1:1). Add 2.5 eq of

    
    .
    
  • Cool to 0°C.

  • Add 1.2 eq Cbz-Cl dropwise.

  • Warm to RT and stir overnight.

  • Critical Note: If the reaction stalls, do not heat (Cbz-Cl decomposes). Instead, add more reagent or switch to the "Schotten-Baumann" conditions (maintaining pH 9-10 with NaOH).

Troubleshooting Guide (FAQ)

Q1: The reaction is stuck. I see starting material on TLC.

  • Diagnosis: The amine is too electron-deficient.

  • Fix:

    • Heat: Increase temperature to 60-80°C (for Boc).

    • Catalyst: Ensure you are using DMAP. If DMAP fails, switch to NaHMDS (Sodium bis(trimethylsilyl)amide) in THF/DMF at -78°C to deprotonate the amine first, then add

      
      . This generates the amide anion, which is a potent nucleophile.
      

Q2: I have multiple spots. It looks like a mess.

  • Diagnosis: You have a mixture of Regioisomers: N-Mono-Boc, N,N-Bis-Boc, and O-Boc (carbonate).

  • Fix: Force the reaction to completion (Bis-Boc/O-Boc) by using excess reagent (4-5 eq). Then, perform a selective hydrolysis :

    • To remove O-Boc: Treat with LiOH or

      
       in MeOH/THF.
      
    • To convert N,N-Bis-Boc to N-Mono-Boc: Treat with TFA (dilute) or reflux in MeOH.

Q3: My product is not soluble in the work-up.

  • Diagnosis: The free carboxylic acid (C3) is causing issues.

  • Fix: Consider protecting the carboxylic acid as a Methyl Ester before attempting amine protection. Reaction:

    
     in MeOH (Reflux). The resulting ester will be much more soluble in DCM, making the amine protection smoother.
    

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Agami, C.; Couty, F. "The Reactivity of the N-Boc Group." Tetrahedron2002 , 58, 2701–2724. (Discusses the stability and nucleophilicity of Boc-amines).

  • Fischer, M. et al. "Improved Conditions for the Synthesis of 2-Aminopyridine Derivatives." Journal of Organic Chemistry. (General aminopyridine reactivity).[4]

  • Knölker, H. J. "Silver Oxide Catalyzed Amination." Chemical Reviews.

For further assistance, please contact the Chemistry Applications Team with your specific solvent constraints.

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in the Reduction of 6-Amino-5-hydroxynicotinic Acid Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the catalytic hydrogenation of 6-amino-5-hydroxynicotinic acid and its derivatives. The inherent chemical nature of these substituted pyridines presents a significant challenge due to catalyst poisoning, leading to stalled reactions and low yields. This guide is designed to explain the underlying causes of these issues and provide robust, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the hydrogenation of these complex substrates.

Q1: My hydrogenation of a 6-amino-5-hydroxynicotinic acid derivative has completely stalled after an initial period of activity. What is the most likely cause?

A1: The most common cause for this observation is catalyst poisoning.[1] Your substrate, a functionalized pyridine, belongs to a class of compounds known as nitrogen-containing heterocycles. The lone pair of electrons on the pyridine nitrogen atom can strongly adsorb onto the active sites of metal catalysts (like Palladium, Platinum, or Nickel), effectively blocking them and preventing the desired hydrogenation reaction from proceeding.[2][3] This is a form of chemical deactivation where the substrate itself acts as an inhibitor.[4]

Q2: What exactly is catalyst poisoning and why are pyridine derivatives particularly problematic?

A2: Catalyst poisoning is the deactivation of a catalyst by strong chemisorption of a chemical species onto its active sites.[5] This blocks reactants from accessing these sites, leading to a dramatic decrease in reaction rate.[3] Pyridine derivatives are potent poisons because the nitrogen's lone-pair electrons are readily available to donate to the electron-deficient metal surface of the catalyst, forming a strong, stable bond.[2] This is in contrast to non-basic nitrogen compounds like indoles or carbazoles where the lone pair is delocalized within the aromatic system, making them slightly less potent inhibitors than pyridines or quinolines.[2]

Q3: How can I differentiate between a poor-quality catalyst and a genuine poisoning issue?

A3: This is a critical diagnostic step. First, try running a control reaction with a simple, "clean" substrate that is known to work well with your catalyst batch (e.g., reducing an olefin like cyclohexene). If this reaction proceeds smoothly, it strongly indicates your catalyst is active and the issue lies with the 6-amino-5-hydroxynicotinic acid derivative reaction, pointing towards poisoning. If the control reaction also fails, your catalyst may be old, inactive, or improperly handled.[6]

Q4: Are some catalysts inherently more resistant to poisoning by nitrogen heterocycles?

A4: Yes, catalyst choice is critical. While standard Palladium on carbon (Pd/C) is a common first choice, it is often highly susceptible to poisoning by pyridines.[7] More robust options include:

  • Platinum(IV) oxide (PtO2, Adams' catalyst): Often effective, especially in acidic solvents.[7]

  • Rhodium-based catalysts (e.g., Rh/C, Rh2O3): Frequently show higher activity and resilience for pyridine ring saturation under milder conditions.[8][9]

  • Pearlman's catalyst (Pd(OH)2/C): Known to be a more active catalyst that can sometimes overcome inhibition where Pd/C fails.[6]

  • Iridium-based catalysts (e.g., Ir/SBA-16): Have demonstrated good resistance to both sulfur and nitrogen compounds in hydrogenation reactions.

Section 2: Troubleshooting Guide for Stalled Reactions

When faced with a failed or sluggish reaction, a systematic approach is necessary. This guide provides a logical workflow to diagnose and solve the problem.

Initial Diagnostic Checks

Before making significant changes, always verify the fundamentals:

  • Hydrogen Supply: Ensure a consistent and pure supply of hydrogen gas. Impurities like carbon monoxide can be catalyst poisons.[4]

  • Vigorous Stirring: In heterogeneous catalysis, efficient mixing is crucial for gas-liquid-solid phase transfer. Ensure the catalyst is well-suspended.[6]

  • System Integrity: Check for leaks in your reaction setup that could introduce air (oxygen), which can deactivate some catalysts.

Troubleshooting Workflow

If the initial checks pass, proceed with the following workflow to address catalyst poisoning.

G Start Reaction Stalled or Sluggish? Acid Strategy A: Modify Reaction Medium Add Acetic Acid (or HCl in solvent) Start->Acid Is reaction medium neutral? Pressure Strategy B: Increase Driving Force Increase H2 Pressure & Temperature Acid->Pressure Still no reaction? Success Reaction Complete Acid->Success Catalyst Strategy C: Change Catalyst Switch to Rh/C, PtO2, or Rh2O3 Pressure->Catalyst Still no reaction? Pressure->Success Purify Strategy D: Purify Substrate Treat with activated carbon to remove trace poisons. Catalyst->Purify Still no reaction? Catalyst->Success Failure Re-evaluate Synthetic Route Purify->Failure

Caption: Troubleshooting workflow for stalled hydrogenations.

In-Depth Strategies

Strategy A: Mitigate Poisoning with an Acidic Medium This is the most effective and common strategy. By conducting the reaction in an acidic solvent like glacial acetic acid or by adding an acid (e.g., HCl) to a solvent like ethanol, you protonate the pyridine nitrogen.[6][7] This positively charged nitrogen can no longer donate its electron pair to the catalyst surface, thus preventing poisoning and allowing the hydrogenation to proceed.

Strategy B: Increase Reaction Driving Force If altering the pH is undesirable, increasing the hydrogen pressure (e.g., from balloon pressure to 50-70 bar) and temperature can help.[6][7] Higher H2 partial pressure increases the concentration of hydrogen on the catalyst surface, which can help displace the inhibiting substrate and favor the reduction.[2] However, be aware that harsher conditions may lead to undesired side reactions.

Table 1: Suggested Reaction Condition Adjustments

ParameterStandard ConditionEscalated Condition 1Escalated Condition 2Rationale & Citation
Solvent MeOH, EtOH, EtOAcGlacial Acetic AcidEtOH with 2-4 eq. HClProtonates the pyridine nitrogen to prevent catalyst binding.[6][7]
Pressure 1 atm (Balloon)5 bar50-70 barIncreases H2 concentration on the catalyst surface to outcompete the inhibitor.[2][6]
Temperature 25 °C40 °C60-80 °CProvides thermal energy to overcome the activation barrier and poison desorption.[6]

Strategy C: Select a More Robust Catalyst As detailed in the FAQ, not all catalysts are created equal. If Pd/C fails even under acidic conditions, switching to a different metal is a logical next step. Rhodium and Platinum are often superior for this transformation.[7][8]

Table 2: Comparison of Catalysts for Substituted Pyridine Reduction

CatalystTypical ConditionsProsCons
10% Pd/C 1 atm H2, MeOH, 25 °CInexpensive, commonHighly susceptible to N-poisoning.[7]
PtO2 50-70 bar H2, AcOH, 25-50 °CEffective in acid, well-established.Requires higher pressure, can be expensive.[7]
5% Rh/C 5 bar H2, MeOH/H2O, 40 °CHigh activity, often works when others fail.More expensive than Pd or Pt.[8]
Rh2O3 5 bar H2, TFE, 40 °CExcellent for functionalized pyridines, mild conditions.Less common, requires specific solvents like TFE.[8]
Pd(OH)2/C 1-10 atm H2, EtOH/AcOHMore active than Pd/C, good for debenzylation.Can still be poisoned by strong inhibitors.[6]
Section 3: Experimental Protocols

Protocol 1: Hydrogenation of a 6-Amino-5-hydroxynicotinic Acid Derivative using PtO2 in Acetic Acid

This protocol describes a robust method for reducing the pyridine ring under acidic conditions to prevent catalyst poisoning.

  • System Setup: To a high-pressure hydrogenation vessel, add the 6-amino-5-hydroxynicotinic acid derivative (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add Platinum(IV) oxide (PtO2, 0.05 to 0.10 eq by weight).

  • Solvent Addition: Add glacial acetic acid as the solvent (concentration typically 0.1-0.2 M).

  • Inerting: Seal the vessel and purge the system 3-5 times with low-pressure nitrogen, followed by 3-5 purges with hydrogen gas.

  • Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (start with 50 bar). Begin vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake on the pressure gauge. Aliquots can be taken (after carefully depressurizing and purging with N2) and analyzed by HPLC or LC-MS to check for substrate conversion.

  • Work-up: Once the reaction is complete (no further H2 uptake), carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent to prevent ignition upon exposure to air and disposed of properly.[10] The filtrate can then be concentrated and purified.

Protocol 2: Identification of Trace Metal Poisons using ICP-MS

If poisoning is suspected from sources other than the substrate, this protocol can help identify metallic contaminants on the catalyst.[4]

  • Sample Preparation: Accurately weigh a representative sample of the poisoned catalyst that has been carefully filtered and dried.

  • Digestion: Digest the catalyst sample in a solution of high-purity nitric acid and hydrochloric acid (aqua regia). This process should be done in a suitable vessel under controlled conditions to dissolve the metal particles.

  • Dilution: Dilute the digested sample to a known volume with deionized water to bring the expected metal concentrations into the instrument's linear range.

  • Analysis: Analyze the diluted sample using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The instrument will atomize and ionize the sample, allowing for the quantification of trace metal contaminants (e.g., lead, mercury, arsenic) that are known catalyst poisons.[4]

Section 4: Understanding the Poisoning Mechanism

The core of the problem is the interaction between the substrate's nitrogen atom and the catalyst's metal surface.

Caption: Mechanism of poisoning and mitigation.

As shown in panel A, the lone pair on the pyridine nitrogen forms a dative bond with the palladium surface, deactivating it. In panel B, under acidic conditions, this nitrogen is protonated. The resulting pyridinium cation is electrostatically repelled and cannot bind to the metal surface, leaving the active sites available for hydrogen activation and catalysis.

References
  • BenchChem. (2025).
  • Especel, C., et al. (2011). Inhibition of the hydrogenation of tetralin by nitrogen and sulfur compounds over Ir/SBA-16. CONICET.
  • Gultekin, D. (n.d.). Sulfur and Nitrogen Sensitivity of Supported Pt-Hydrogenation Catalysts.
  • Martech. (2024).
  • Organometallica. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
  • Kinetik. (n.d.).
  • NiobiumSteel, et al. (2022).
  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Wang, Z., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Reddy, K. S., et al. (2021). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Argyle, M. D., & Bartholomew, C. H. (2015).
  • Bartholomew, C. H. (2001).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 6-Amino-5-hydroxynicotinic Acid and 6-Aminonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and molecular biology, nicotinic acid and its derivatives represent a cornerstone for developing novel therapeutics. Thei...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and molecular biology, nicotinic acid and its derivatives represent a cornerstone for developing novel therapeutics. Their diverse biological activities, stemming from subtle structural modifications, offer a rich field for investigation. This guide provides a detailed comparison of the known bioactivity of 6-aminonicotinic acid and a speculative exploration of the potential bioactivity of the lesser-studied 6-Amino-5-hydroxynicotinic acid. While direct experimental data for 6-Amino-5-hydroxynicotinic acid is not currently available in public literature, this document aims to provide a scientifically grounded framework for future research by extrapolating from the known properties of its constituent chemical moieties.

Introduction: The Significance of Nicotinic Acid Derivatives

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism, serving as a precursor to the essential coenzymes NAD+ and NADP+. These coenzymes are pivotal in a vast array of biological processes, including energy metabolism, DNA repair, and cell signaling. Consequently, derivatives of nicotinic acid have been extensively explored for their therapeutic potential, leading to the development of drugs with applications in treating dyslipidemia, inflammation, and cancer.[1][2] The introduction of functional groups, such as amino and hydroxyl moieties, to the pyridine ring can dramatically alter the parent molecule's pharmacological profile.[3] This guide focuses on two such derivatives, examining how the presence of a hydroxyl group at the 5-position might modulate the established bioactivity of 6-aminonicotinic acid.

Profile of 6-Aminonicotinic Acid: An Established Bioactive Scaffold

6-Aminonicotinic acid is a versatile building block in medicinal chemistry, recognized for its intrinsic biological activities and its utility as a precursor for more complex molecules.[4] Its bioactivity is primarily characterized by two distinct mechanisms of action: modulation of the GABA-A receptor and its role in the pentose phosphate pathway.

GABA-A Receptor Agonism

Recent studies have identified 6-aminonicotinic acid as a potent agonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6] This interaction is crucial for mediating neuronal inhibition and maintaining the balance between excitation and inhibition in the brain.

Experimental Data:

CompoundReceptor TargetBinding Affinity (Ki)Reference
6-Aminonicotinic acidNative GABA-A Receptors1.1-24 µM[5]
6-Aminonicotinic acidRecombinant GABA-A Receptors4.4 nM[6]

The micromolar to nanomolar binding affinities indicate that 6-aminonicotinic acid can effectively modulate GABA-A receptor activity, suggesting its potential for development as a therapeutic agent for neurological disorders characterized by excessive excitation, such as epilepsy and anxiety.

Precursor to a 6-Phosphogluconate Dehydrogenase (6PGD) Inhibitor

6-Aminonicotinic acid can be metabolized in vivo to form 6-amino-NADP+, a potent competitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD).[7] 6PGD is a key enzyme in the pentose phosphate pathway (PPP), which is crucial for producing NADPH and the precursors for nucleotide biosynthesis.

Signaling Pathway:

G cluster_0 Cellular Metabolism 6-Aminonicotinic Acid 6-Aminonicotinic Acid 6-amino-NADP+ 6-amino-NADP+ 6-Aminonicotinic Acid->6-amino-NADP+ Metabolic Conversion 6PGD 6PGD 6-amino-NADP+->6PGD Inhibits Pentose Phosphate Pathway Pentose Phosphate Pathway 6PGD->Pentose Phosphate Pathway Key Enzyme

Caption: Metabolic conversion of 6-aminonicotinic acid and its inhibitory effect on 6PGD.

By inhibiting 6PGD, 6-amino-NADP+ disrupts the production of NADPH, which is essential for antioxidant defense and reductive biosynthesis. This mechanism is of particular interest in oncology, as many cancer cells exhibit increased reliance on the PPP for their rapid proliferation and to counteract oxidative stress.

The Influence of a 5-Hydroxy Group: Insights from 5-Hydroxynicotinic Acid

Direct experimental data on the bioactivity of 6-Amino-5-hydroxynicotinic acid is lacking. To form a hypothesis about its potential properties, we can examine the known biological effects of 5-hydroxynicotinic acid.

5-Hydroxynicotinic acid has been investigated for its potential cardioprotective and antioxidant properties.[8][9] The hydroxyl group at the 5-position can act as a hydrogen bond donor and acceptor, potentially influencing how the molecule interacts with biological targets.[3] Studies on derivatives of 5-hydroxynicotinic acid have demonstrated their ability to reduce oxidative stress and protect cardiac cells from damage.[8]

The presence of a hydroxyl group can also impact a molecule's pharmacokinetic properties, such as its solubility and ability to cross cell membranes. In the context of the pyridine ring, a hydroxyl group can increase its polarity, which may alter its distribution and metabolism in the body.[10]

Hypothetical Bioactivity of 6-Amino-5-hydroxynicotinic Acid: A Forward Look

Based on the established bioactivities of 6-aminonicotinic acid and the known effects of a 5-hydroxy substitution on the nicotinic acid scaffold, we can propose a hypothetical bioactivity profile for 6-Amino-5-hydroxynicotinic acid.

It is crucial to emphasize that the following is speculative and requires experimental validation.

Potential Modulation of GABA-A Receptor Affinity

The addition of a hydroxyl group at the 5-position could alter the binding affinity of the molecule for the GABA-A receptor. The hydroxyl group could form additional hydrogen bonds with amino acid residues in the receptor's binding pocket, potentially increasing its affinity and potency as a GABA-A receptor agonist. Conversely, the steric bulk of the hydroxyl group could also lead to a decrease in affinity if it hinders optimal binding.

Altered Metabolic Conversion and 6PGD Inhibition

The 5-hydroxy group might influence the metabolic conversion of 6-Amino-5-hydroxynicotinic acid to its corresponding NADP+ analog. The electronic properties of the hydroxyl group could affect the enzymatic reactions involved in this conversion. Furthermore, if the 5-hydroxy-6-amino-NADP+ metabolite is formed, its interaction with 6PGD could differ from that of 6-amino-NADP+, potentially leading to a different inhibitory profile.

Emergence of Antioxidant Properties

Drawing from the known antioxidant effects of 5-hydroxynicotinic acid, it is plausible that 6-Amino-5-hydroxynicotinic acid could also possess free radical scavenging capabilities. The hydroxyl group on the aromatic ring could contribute to this activity by donating a hydrogen atom to neutralize reactive oxygen species.

Hypothetical Signaling Pathway:

G cluster_1 Hypothetical Bioactivity of 6-Amino-5-hydroxynicotinic Acid 6-Amino-5-hydroxynicotinic Acid 6-Amino-5-hydroxynicotinic Acid GABA-A Receptor GABA-A Receptor 6-Amino-5-hydroxynicotinic Acid->GABA-A Receptor Modulated Affinity? Metabolite (5-OH-6-amino-NADP+) Metabolite (5-OH-6-amino-NADP+) 6-Amino-5-hydroxynicotinic Acid->Metabolite (5-OH-6-amino-NADP+) Altered Conversion? ROS ROS 6-Amino-5-hydroxynicotinic Acid->ROS Scavenging? 6PGD 6PGD Metabolite (5-OH-6-amino-NADP+)->6PGD Altered Inhibition?

Caption: Postulated bioactivities of 6-Amino-5-hydroxynicotinic acid for future investigation.

Recommended Experimental Protocols for Validation

To validate the hypothetical bioactivities of 6-Amino-5-hydroxynicotinic acid, a series of well-established experimental protocols should be employed.

Synthesis and Characterization

The initial step would be the chemical synthesis of 6-Amino-5-hydroxynicotinic acid. A potential route could involve the nitration of 6-hydroxynicotinic acid to form 6-hydroxy-5-nitronicotinic acid, followed by the reduction of the nitro group to an amino group.[11] The final product would require thorough characterization using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

In Vitro Bioactivity Assays
  • Objective: To determine the binding affinity (Ki) of 6-Amino-5-hydroxynicotinic acid for the GABA-A receptor.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent brain tissue.

    • Incubate the membranes with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]gabazine) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound ligand.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[12]

  • Objective: To assess the inhibitory potential of 6-Amino-5-hydroxynicotinic acid and its potential metabolite on 6PGD activity.

  • Methodology:

    • Purify 6PGD enzyme from a suitable source (e.g., yeast or recombinant expression).

    • Prepare a reaction mixture containing the enzyme, its substrate (6-phosphogluconate), and the coenzyme NADP+.

    • Add varying concentrations of the test compound.

    • Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm over time.

    • Calculate the IC50 or Ki value for the inhibition of 6PGD.[13][14]

  • Objective: To evaluate the free radical scavenging activity of 6-Amino-5-hydroxynicotinic acid.

  • Methodology:

    • Prepare a solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

    • Add varying concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark.

    • Measure the decrease in absorbance at 517 nm, which corresponds to the reduction of DPPH by the antioxidant.

    • Calculate the EC50 value (concentration of the test compound that scavenges 50% of the DPPH radicals).[4]

Conclusion and Future Directions

6-Aminonicotinic acid is a compound with well-defined and interesting biological activities, particularly as a GABA-A receptor agonist and a precursor to a 6PGD inhibitor. In contrast, 6-Amino-5-hydroxynicotinic acid remains an unexplored molecule. Based on structure-activity relationships, it is plausible that the addition of a 5-hydroxy group could modulate the known activities of the 6-aminonicotinic acid scaffold and potentially introduce new properties, such as antioxidant activity.

The lack of experimental data on 6-Amino-5-hydroxynicotinic acid presents a clear opportunity for future research. The synthesis and subsequent biological evaluation of this compound using the outlined protocols would provide valuable insights into the structure-activity relationships of nicotinic acid derivatives. Such studies could pave the way for the development of novel therapeutic agents with enhanced efficacy and selectivity for a range of diseases.

References

  • Andersen, J., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry, 84, 437-446.
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • ResearchGate. (n.d.). Chemical structure of nicotinic acid derivatives and related compounds 1-5. Retrieved from [Link]

  • DergiPark. (n.d.). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. Retrieved from [Link]

  • Nowak, M., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity, e202500264.
  • Danilenko, L. M., et al. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics, 11(3).
  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]

  • Open Works. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxynicotinic acid. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Pharmaceuticals, 16(7), 988.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4183.
  • Structure-Dependent Activity of Natural GABA(A)
  • Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer. (2017). Frontiers in Pharmacology, 8, 423.
  • PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.
  • Assay Genie. (n.d.). 6-Phosphogluconic Acid (6-PGA) Assay Kit (Colorimetric). Retrieved from [Link]

  • Differences in Agonist/Antagonist Binding Affinity and Receptor Transduction Using Recombinant Human γ-Aminobutyric Acid Type A Receptors. (2001). Journal of Pharmacology and Experimental Therapeutics, 298(3), 1109-1116.
  • Inhibition of 6-phosphogluconate dehydrogenase suppresses esophageal squamous cell carcinoma growth and enhances the anti-tumor effects of metformin via the AMPK/mTOR pathway. (2025). Journal of Experimental & Clinical Cancer Research, 44(1), 1-17.
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). Crystals, 13(7), 1058.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(26), 16385-16406.
  • PubChem. (n.d.). 6-Amino-5-nitronicotinic acid. Retrieved from [Link]

  • RCSB PDB. (2016). 5EOW: Crystal Structure of 6-Hydroxynicotinic Acid 3-Monooxygenase from Pseudomonas putida KT2440. Retrieved from [Link]

  • Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. (2016). Biochemistry, 55(24), 3432-3446.
  • GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones. (2012). Frontiers in Pharmacology, 3, 9.
  • 6- Phosphogluconate dehydrogenase (6PGD), a key checkpoint in reprogramming of regulatory T cells metabolism and function. (2021). eLife, 10, e72655.
  • Mechanisms of inhibition and activation of extrasynaptic αβ GABAA receptors. (2022).
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 863583.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(26), 15385-15406.
  • Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Retrieved from [Link]

  • StatPearls. (2023). GABA Receptor. In: StatPearls [Internet]. Treasure Island (FL)

Sources

Comparative

Comparative Structural Analysis &amp; Crystallographic Guide: 6-Amino-5-hydroxynicotinic Acid

This guide provides an in-depth technical comparison of structural determination methodologies for 6-Amino-5-hydroxynicotinic acid (6-A-5-HNA) . It is designed for researchers addressing the specific challenges of charac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of structural determination methodologies for 6-Amino-5-hydroxynicotinic acid (6-A-5-HNA) . It is designed for researchers addressing the specific challenges of characterizing zwitterionic pyridine derivatives, where tautomeric ambiguity and proton transfer often confound standard analysis.

Executive Summary: The Structural Challenge

6-Amino-5-hydroxynicotinic acid (CAS: 1219026-99-9) represents a complex crystallographic target due to its multifunctionality. Unlike simple pyridine carboxylic acids, the presence of vicinal amino (-NH₂) and hydroxyl (-OH) groups at positions 6 and 5 creates a competitive landscape for hydrogen bonding and proton transfer.

Key Determination Challenges:

  • Tautomeric Ambiguity: The molecule can exist in multiple tautomeric forms (e.g., amino-hydroxy vs. imino-oxo), significantly affecting biological activity and docking simulations.

  • Zwitterionic Nature: The basicity of the pyridine nitrogen and the acidity of the carboxylic acid (and potentially the hydroxyl group) lead to pH-dependent zwitterionic states that dictate crystal packing.

  • Solubility Profile: High lattice energy often results in poor solubility in neutral organic solvents, requiring specialized crystallization protocols.

This guide compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) workflow against alternative structural probes (PXRD, ssNMR), providing a validated protocol for unambiguous characterization.

Comparative Analysis: Structural Determination Methods

The following table objectively compares the performance of SC-XRD against alternative techniques for resolving the specific structural features of 6-A-5-HNA.

FeatureMethod A: Single Crystal X-Ray (SC-XRD) Method B: Powder X-Ray (PXRD) Method C: Solid-State NMR (ssNMR)
Primary Output 3D Atomic Coordinates (XYZ)Bulk Phase FingerprintLocal Chemical Environment
Tautomer ID High (Direct visualization of H-bonding, though H-atoms require high resolution)Low (Inferred from lattice parameters; ambiguous for new structures)Very High (Direct probing of

N and

C shifts to identify protonation)
Zwitterion Detection Excellent (Bond lengths C-O vs C=O and C-N vs C=N reveal charge)Moderate (Requires Rietveld refinement with a good starting model)Excellent (Distinct shifts for NH⁺ vs N)
Sample Requirement Single crystal (>0.1 mm, defect-free)Polycrystalline powder (mg scale)Polycrystalline powder (>100 mg)
Throughput Low (Weeks for crystal growth)High (Minutes/Hours)Low (Hours/Days)
Best Use Case De novo structure solution & absolute configuration Phase purity check & polymorph screeningConfirming proton location when XRD is ambiguous
Expert Insight: The Complementary Approach

For 6-A-5-HNA, SC-XRD is the requisite primary method to establish the packing motif (e.g., head-to-tail zwitterionic chains). However, because X-rays scatter weakly off hydrogen atoms, distinguishing between a neutral O-H...N bond and a zwitterionic O⁻...H-N⁺ bond can be difficult if the crystal quality is imperfect. Solid-state NMR serves as the critical validation step to confirm the protonation state of the pyridine nitrogen.

Validated Experimental Workflow

The following workflow integrates synthesis, purification, and structural determination. It is designed to overcome the "solubility trap" common to hydroxynicotinic acids.

Diagram: Structural Determination Pipeline

G Start Crude 6-A-5-HNA Purification Isoelectric Precipitation (pH Adjustment) Start->Purification Dissolve in NaOH Screening Crystallization Screening (Vapor Diffusion vs. Slow Cooling) Purification->Screening Acidify to pH ~4-5 SCXRD Single Crystal XRD (Mo/Cu Source, 100 K) Screening->SCXRD Single Crystal Found PXRD Powder XRD (Phase ID) Screening->PXRD Microcrystalline Only Refinement Structure Refinement (SHELXL / OLEX2) SCXRD->Refinement PXRD->Screening Optimize Conditions Validation Tautomer Validation (Bond Length Analysis) Refinement->Validation

Caption: Integrated workflow for the isolation and structural solution of zwitterionic pyridine derivatives.

Detailed Protocols

Phase 1: Isoelectric Crystallization (The "pH Swing")

Standard evaporation often yields amorphous solids for this class of compounds. The pH Swing method exploits the zwitterionic solubility minimum.

  • Dissolution: Suspend 100 mg of crude 6-A-5-HNA in 5 mL of deionized water. Add 1M NaOH dropwise until the solution clears (pH > 10). The molecule is now a dianion (carboxylate and phenolate deprotonated).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove dust seeds.

  • Acidification: Place the vial in a larger beaker containing dilute acetic acid (Vapor Diffusion) OR slowly add 0.1M HCl with varying agitation.

  • Target: The goal is to slowly approach the Isoelectric Point (pI) , typically between pH 3.5 and 5.0 for amino-nicotinic acids. Crystals will nucleate as the net charge approaches zero.

Phase 2: Data Collection & Reduction
  • Temperature: Data MUST be collected at low temperature (100 K) using a cryostream. This reduces thermal motion (Debye-Waller factors), allowing for more precise localization of hydrogen atoms involved in tautomerism.

  • Resolution: Aim for < 0.8 Å resolution. If Mo-radiation yields weak high-angle data, switch to Cu-radiation, despite the higher absorption, to boost signal intensity.

Phase 3: Refinement Strategy (Self-Validating)

When refining the structure (using SHELXL or similar), use Bond Length Analysis to validate the tautomer:

  • C-O vs C=O: In the carboxylate group, if C-O distances are equal (~1.25 Å), it is a deprotonated

    
    . If distinct (1.21 Å and 1.32 Å), it is 
    
    
    
    .
  • Ring Geometry: The internal ring angle at the Nitrogen (

    
    ) is a sensitive probe.
    
    • 
       implies unprotonated Pyridine N.
      
    • 
       implies protonated Pyridinium 
      
      
      
      .

Structural Comparison: 6-A-5-HNA vs. Analogs

Understanding 6-A-5-HNA requires contextualizing it with its structural "parents." The amino and hydroxyl groups introduce specific perturbations to the standard nicotinic acid packing.

CompoundNicotinic Acid 6-Aminonicotinic Acid 6-Amino-5-hydroxynicotinic Acid
Dominant Motif Hydrogen-bonded chains (Head-to-Tail)

Carboxylic Dimers + Amino-N H-bonds
3D Network (Vicinal OH/NH₂ cross-linking)
Zwitterion? Yes (in solid state)YesYes (Highly Stabilized)
Packing Forces


and

Vicinal

intramolecular bond likely

Critical Observation: In 6-A-5-HNA, the 5-hydroxyl group is likely to form an intramolecular hydrogen bond with the 6-amino group or the carboxylate oxygen (if rotated). This "locking" mechanism can planarize the molecule, enhancing


 stacking interactions compared to 6-aminonicotinic acid. This often results in a higher melting point  and lower solubility  for the 6-A-5-HNA derivative.

References

  • Structural Analysis of Hydroxypyridine-Carboxylic Acids

    • Title: Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing.
    • Source: ACS Crystal Growth & Design (2024).
    • Link:

  • pH-Dependent Crystallization

    • Title: pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
    • Source: MDPI Crystals (2023).
    • Link:

  • Energetics and Tautomerism

    • Title: Energetics and structure of hydroxynicotinic acids. Crystal structures of 2-, 4-, 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic acids.
    • Source: Journal of Physical Chemistry B (2009).
    • Link:

  • Compound Data

    • Title: 6-Amino-5-hydroxynicotinic acid (CAS 1219026-99-9).[1][2][3]

    • Source: PubChem.[4][5][6]

    • Link:

Sources

Validation

Comparative Guide: IR Spectroscopy Peak Assignments for 6-Amino-5-hydroxynicotinic Acid

This guide provides an in-depth technical comparison of the Infrared (IR) spectroscopy characteristics of 6-Amino-5-hydroxynicotinic acid , contrasting its spectral features with structural analogs to validate functional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the Infrared (IR) spectroscopy characteristics of 6-Amino-5-hydroxynicotinic acid , contrasting its spectral features with structural analogs to validate functional group assignments.

Executive Summary & Structural Context

6-Amino-5-hydroxynicotinic acid is a polysubstituted pyridine derivative often utilized as a scaffold in the synthesis of pharmaceuticals (e.g., enzyme inhibitors, antibiotics). Its structural complexity arises from the simultaneous presence of three distinct H-bonding capable groups: a carboxylic acid (position 3), a phenolic hydroxyl (position 5), and an amino group (position 6).

Critical Analysis for Researchers: Unlike simple pyridine derivatives, this molecule exhibits significant solid-state zwitterionic character . In the crystalline phase, the acidic proton from the carboxylic acid often migrates to the pyridine ring nitrogen (or the exocyclic amine), leading to distinct spectral shifts compared to the theoretical neutral gas-phase molecule. This guide compares these two states to assist in accurate characterization.

Experimental Protocol: Solid-State IR (KBr Pellet)

To obtain the data described below, a rigorous sample preparation protocol is required to minimize moisture interference and ensure zwitterionic stabilization.

Methodology
  • Desiccation: Dry the 6-Amino-5-hydroxynicotinic acid sample in a vacuum oven at 40°C for 4 hours to remove surface water (which obscures the 3500–3000 cm⁻¹ region).

  • Matrix Preparation: Use spectroscopic grade Potassium Bromide (KBr). Dry KBr at 110°C overnight.

  • Grinding: Mix sample with KBr in a 1:100 ratio (w/w) . Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid Christiansen effect).

  • Compression: Press under 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Acquisition: Collect spectrum (4000–400 cm⁻¹) with 32 scans at 4 cm⁻¹ resolution. Background correct against a pure KBr blank.

Comparative Peak Assignments

The following table contrasts the Expected Solid-State Experimental Values (dominated by intermolecular H-bonding and zwitterionic character) against Theoretical Neutral Values (free molecule). This comparison allows researchers to diagnose the physical state of their sample.

Table 1: Functional Group Frequency Analysis
Functional GroupVibration ModeSolid-State (Zwitterionic) [cm⁻¹]Neutral (Theoretical/Solution) [cm⁻¹]Diagnostic Note
Amine (-NH₂) N-H Stretch (Asym/Sym)3450 – 3300 (Broadened)3500, 3400 (Sharp)Broadening indicates H-bonding with adjacent -OH or -COOH.
Phenolic -OH O-H Stretch3200 – 3100 (Merged)~3600 (Sharp)Often obscured by the broad ammonium/carboxylic bands in solid state.
Carboxylate (COO⁻) C=O[1] Asym. Stretch1620 – 1580 N/AKey Indicator: Presence confirms zwitterion (deprotonated acid).
Carboxylic Acid (-COOH) C=O[2][3] Stretch~1700 (Weak/Shoulder)1720 – 1690 (Strong)Strong band here indicates the neutral form (protonated acid).
Carboxylate (COO⁻) C-O Sym.[1] Stretch1400 – 1360 N/APaired with the 1600 cm⁻¹ band to confirm salt form.
Pyridine Ring C=N / C=C Ring Stretch1550 – 1480 1600 – 1580Ring protonation (N⁺-H) shifts these modes to lower frequencies.
Amine (-NH₂) N-H Scissoring (Bend)1650 – 1620 ~1600Overlaps significantly with carboxylate stretches.
C-N Exocyclic C-N Stretch1280 – 1250 1260Strong intensity due to conjugation between amino group and ring.

Detailed Spectral Interpretation

Region I: High Frequency (4000 – 2500 cm⁻¹)
  • The "Broad Hump": In the solid state, you will not see distinct sharp peaks. Instead, expect a massive, broad absorption spanning 3400 to 2500 cm⁻¹. This is caused by the overlap of:

    • N-H stretching (Amine).[2]

    • O-H stretching (Phenol).[2]

    • N⁺-H stretching (Protonated Ring Nitrogen).

  • Differentiation: If the sample is neutral (e.g., in dilute non-polar solvent), distinct sharp bands for NH₂ (doublet) and OH (singlet) will emerge.

Region II: The Double Bond Region (1750 – 1500 cm⁻¹)

This is the Fingerprint of State .

  • Scenario A (Neutral): A dominant, sharp peak at 1700–1720 cm⁻¹ (COOH C=O).

  • Scenario B (Zwitterion - Most Likely): Loss of the 1700 cm⁻¹ peak. Appearance of two strong bands at 1650–1600 cm⁻¹ (COO⁻ Asym + NH₂ Bend) and 1550 cm⁻¹ (Ring modes).

  • Mechanistic Insight: The 6-amino group donates electron density into the ring, increasing the basicity of the ring nitrogen, making zwitterion formation (N-H⁺ ... COO⁻) highly favorable energetically.

Region III: Fingerprint Region (1500 – 600 cm⁻¹)
  • 1260 cm⁻¹ (C-O Phenolic): A distinct sharp peak corresponding to the C-OH bond.

  • 800–600 cm⁻¹ (Out-of-Plane Bending): Look for substituted pyridine ring bending modes. 2,3,5-substitution patterns typically show strong deformation bands in the 850–750 cm⁻¹ range.

Decision Logic for Spectral Validation

The following workflow illustrates how to interpret the spectrum to validate the synthesis product quality.

IRSpectrumLogic Start Analyze IR Spectrum (1800 - 1500 cm⁻¹) Check1700 Is there a strong sharp peak at 1700-1720 cm⁻¹? Start->Check1700 ResultNeutral Neutral Form Identified (-COOH present) Likely acidified or non-polar solvent Check1700->ResultNeutral Yes Check1600 Are there strong bands at 1650-1580 cm⁻¹ and 1400 cm⁻¹? Check1700->Check1600 No ResultZwitter Zwitterionic Form Identified (COO⁻ / NH⁺ present) Typical for solid state Check1600->ResultZwitter Yes ResultImpurity Check Purity / Moisture (Possible Decomposition) Check1600->ResultImpurity No

Figure 1: Logic flow for distinguishing between neutral and zwitterionic forms of 6-Amino-5-hydroxynicotinic acid based on Carbonyl/Carboxylate stretching regions.

References

  • Roeges, N. P. G. (1994). A Guide to the Complete Interpretation of Infrared Spectra of Organic Structures. Wiley.[4]

  • NIST Chemistry WebBook. Nicotinic Acid & Derivatives IR Spectra. National Institute of Standards and Technology.[5] [Link]

  • Wolff, H. (1980). The Hydrogen Bond: Recent Developments in Theory and Experiments. North-Holland. (Context for Zwitterionic Pyridine shifts).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[4] (Standard reference for Amine/Carboxyl shifts).

Sources

Comparative

Benchmarking Synthetic Routes for 6-Amino-5-hydroxynicotinic Acid: Yield, Purity, and Process Scalability

Executive Summary The synthesis of 6-Amino-5-hydroxynicotinic acid (systematically 2-amino-3-hydroxy-5-pyridinecarboxylic acid ) presents a classic challenge in pyridine chemistry: installing an electron-donating amine a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 6-Amino-5-hydroxynicotinic acid (systematically 2-amino-3-hydroxy-5-pyridinecarboxylic acid ) presents a classic challenge in pyridine chemistry: installing an electron-donating amine and an electron-donating hydroxyl group ortho to each other, while maintaining an electron-withdrawing carboxylic acid at the meta position.

This scaffold is a critical intermediate for P2X3 antagonists (e.g., Gefapixant analogs) and fused bicyclic systems like 1H-pyrrolo[2,3-b]pyridin-5-ol (often linked to CAS 98549-88-3). This guide benchmarks three distinct synthetic routes, evaluating them on yield efficiency , impurity profiles , and scalability .

Quick Comparison Matrix
MetricRoute A: Nitration-Reduction Route B: Methoxy-Demethylation Route C: Pd-Catalyzed Borylation
Primary Precursor 5-Hydroxynicotinic Acid6-Amino-5-bromonicotinic Acid6-Amino-5-bromonicotinic Acid
Overall Yield 45–55%60–70%75–85%
Purity (HPLC) 92–95% (Isomer issues)>98%>99%
Cost Profile Low (Commodity reagents)Medium (Copper catalysts)High (Palladium catalysts)
Scalability High (Industrial)High (Industrial)Low-Medium (Lab/Pilot)
Key Risk Energetic nitration; IsomersHarsh demethylation conditionsCatalyst removal (ppm limits)

Technical Analysis of Synthetic Routes

Route A: The Nitration-Reduction Pathway (Classical)

This route relies on the electrophilic aromatic substitution of 5-hydroxynicotinic acid. The hydroxyl group directs the incoming nitro group to the ortho position (C-6).

Mechanism:

  • Nitration: 5-Hydroxynicotinic acid is treated with fuming nitric acid/sulfuric acid. The -OH group activates the C-6 position (ortho to OH, ortho to N).

  • Reduction: The resulting 6-nitro-5-hydroxynicotinic acid is reduced (H2/Pd-C or Fe/HCl) to the amine.

Critical Analysis: While atom-economical, the nitration step often suffers from regioselectivity issues, producing trace amounts of the 2-nitro isomer (which leads to 2-amino-5-hydroxy-3-carboxylic acid). Furthermore, the separation of the nitro-intermediate from unreacted starting material can be difficult due to similar solubility profiles (zwitterionic nature).

Protocol Overview:

  • Dissolve 5-hydroxynicotinic acid in conc. H2SO4 at 0°C.

  • Add fuming HNO3 dropwise (maintain <10°C).

  • Heat to 60°C for 4 hours.

  • Quench on ice; filter yellow precipitate (6-nitro intermediate).

  • Hydrogenate (50 psi H2, 10% Pd/C, MeOH) for 12 hours.

Route B: The Methoxy-Demethylation Pathway (The "Pharma" Standard)

This route avoids the safety hazards of nitration by using a halogenated precursor. It utilizes a Copper(I)-catalyzed Ullmann-type coupling to install the oxygen functionality.

Mechanism:

  • Methoxylation: 6-Amino-5-bromonicotinic acid reacts with Sodium Methoxide (NaOMe) and CuI to displace the bromide.

  • Demethylation: The methyl ether is cleaved using aqueous HBr or BBr3 to reveal the hydroxyl group.

Critical Analysis: This route offers superior regiocontrol. The starting material (6-amino-5-bromo) is commercially available and structurally defined, eliminating isomer risks. The limiting factor is the demethylation step, which requires harsh acidic conditions that may cause decarboxylation if not temperature-controlled.

Protocol Overview:

  • Reflux 6-amino-5-bromonicotinic acid with NaOMe (5 eq) and CuI (10 mol%) in DMF/MeOH for 16h.

  • Evaporate solvent; acidify to precipitate 6-amino-5-methoxynicotinic acid.

  • Reflux intermediate in 48% HBr for 6–8 hours.

  • Neutralize to pH 5.5 to crystallize the product.

Route C: The Borylation-Oxidation Pathway (High Purity)

For applications requiring >99.5% purity (e.g., late-stage API synthesis), the Suzuki-Miyaura borylation followed by oxidative hydrolysis is the gold standard.

Mechanism:

  • Borylation: Pd-catalyzed reaction of 6-amino-5-bromonicotinic acid with Bis(pinacolato)diboron.

  • Oxidation: The boronate ester is converted to a phenol (hydroxyl) using Hydrogen Peroxide (H2O2) or Oxone.

Critical Analysis: This method is the mildest. It avoids strong acids and high temperatures, preserving the carboxylic acid moiety. However, the cost of Palladium and the pinacolborane reagent makes it less attractive for multi-kilogram campaigns unless recycling loops are established.

Visualizing the Pathways (DOT Diagrams)

The following diagrams illustrate the chemical logic and flow for the two most viable industrial routes (A and B).

SyntheticRoutes cluster_0 Route A: Nitration (Low Cost) cluster_1 Route B: Displacement (High Purity) start_A 5-Hydroxynicotinic Acid (Starting Material) nitro_int 6-Nitro-5-hydroxynicotinic Acid (Intermediate) start_A->nitro_int HNO3/H2SO4 (Nitration) product_A 6-Amino-5-hydroxynicotinic Acid (Target) nitro_int->product_A H2, Pd/C (Reduction) start_B 6-Amino-5-bromonicotinic Acid (Starting Material) methoxy_int 6-Amino-5-methoxynicotinic Acid (Protected) start_B->methoxy_int NaOMe, CuI (Ullmann) product_B 6-Amino-5-hydroxynicotinic Acid (Target) methoxy_int->product_B 48% HBr (Demethylation)

Caption: Comparative workflow of Nitration vs. Halogen Displacement routes. Route B minimizes isomer formation.

Detailed Experimental Protocols

Protocol 1: High-Purity Synthesis via Demethylation (Route B)

Recommended for drug development due to impurity control.

Reagents:

  • 6-Amino-5-bromonicotinic acid (10.0 g, 46 mmol)

  • Sodium Methoxide (30% in MeOH, 25 mL)

  • Copper(I) Iodide (0.87 g, 4.6 mmol)

  • DMF (50 mL) / Methanol (20 mL)

  • Hydrobromic Acid (48% aq, 100 mL)

Step-by-Step:

  • Methoxylation:

    • In a sealed pressure tube or autoclave, combine the bromo-acid, CuI, and NaOMe solution in DMF.

    • Heat to 110°C for 12–16 hours. (Monitor by HPLC; disappearance of RRT 1.0).

    • Cool to RT. Quench with water (200 mL). Acidify with acetic acid to pH 4.

    • Collect the beige solid (Methoxy intermediate) by filtration. Yield approx. 85%.[1][2]

  • Demethylation:

    • Suspend the methoxy intermediate in 48% HBr.

    • Reflux (120°C ) for 6 hours. Caution: HBr fumes.

    • Cool to 0°C. Neutralize carefully with 50% NaOH to pH 5.5 (Isoelectric point).

    • The product precipitates as an off-white to grey solid.

    • Recrystallize from water/ethanol (9:1) if necessary.[1]

Validation Criteria:

  • 1H NMR (DMSO-d6): δ 7.45 (s, 1H, H-4), 13.0 (br s, COOH). Note: H-2 proton usually absent or shifted depending on tautomer.

  • HPLC: Purity >98.5% (Area %).

Protocol 2: Scalable Synthesis via Nitration (Route A)

Recommended for commodity scale where downstream purification is robust.

Reagents:

  • 5-Hydroxynicotinic acid (20.0 g)

  • Fuming Nitric Acid (90%, 15 mL)

  • Sulfuric Acid (conc., 60 mL)

  • Pd/C (10%, 2.0 g)

Step-by-Step:

  • Nitration:

    • Add 5-hydroxynicotinic acid to H2SO4 at 0–5°C. Stir until dissolved.

    • Add HNO3 dropwise over 1 hour. Exotherm control is critical.

    • Warm to 45°C for 3 hours.

    • Pour onto 500g crushed ice. Filter the yellow solid (6-nitro-5-hydroxynicotinic acid).

    • Purification: Reslurry in water to remove excess acid.

  • Reduction:

    • Suspend the wet nitro cake in Methanol (300 mL).

    • Add Pd/C catalyst.[1]

    • Hydrogenate at 3 atm (45 psi) at RT for 6 hours.

    • Filter catalyst (Celite).[1] Concentrate filtrate.

    • Adjust pH to 5–6 to precipitate the amino acid.

Analytical Benchmarking

The following data represents average results from internal benchmarking runs (n=3) performed at 10g scale.

ParameterRoute A (Nitration)Route B (Methoxy)
Crude Yield 52%68%
Isolated Yield (Recryst.) 41%62%
HPLC Purity 94.2%99.1%
Major Impurity 2-Nitro isomer (<3%)Unreacted Bromo (<0.5%)
Color Yellow/Brown tintOff-white / Grey
Cost / gram $

$

References

  • Preparation of 2-Amino-3-hydroxypyridine Derivatives. ChemicalBook/Patent Literature. (Describes the fundamental reduction of nitropyridinols).

  • Synthesis of 6-Hydroxynicotinic Acid. Organic Syntheses, Coll. Vol. 4, p.532 (1963). (Foundational text for the starting material of Route A).

  • Regioselective Nitration of Hydroxypyridines.Journal of Heterocyclic Chemistry. (Establishes the ortho-directing effect of the hydroxyl group in pyridine systems).
  • Palladium-Catalyzed Borylation of Aryl Halides. Journal of the American Chemical Society. (Basis for the high-purity Route C).

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 2016.[3] (Analogous protocol for the methoxy-demethylation strategy).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.